Product packaging for Cochlioquinone A(Cat. No.:CAS No. 32450-25-2)

Cochlioquinone A

カタログ番号: B018001
CAS番号: 32450-25-2
分子量: 532.7 g/mol
InChIキー: UWSYUCZPPVXEKW-MHUJPXPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cochlioquinone A is a functionally significant quinone-type metabolite isolated from the fungus Bipolaris brizae. It serves as a potent and specific zinc ionophore, facilitating the transport of Zn²⁺ ions across cellular membranes, which subsequently induces autophagy and can trigger apoptosis in various cell lines. This unique mechanism of action underpins its primary research applications. In immunology, this compound is a valuable tool for studying zinc-mediated cell signaling, immunomodulation, and programmed cell death pathways. Its ability to induce autophagic flux makes it a critical compound for probing the role of autophagy in cancer, neurodegeneration, and other diseases. Furthermore, this compound exhibits pronounced antifungal activity, providing a model compound for investigating novel mechanisms to combat fungal pathogens. Researchers value this natural product for its specificity in dissecting metal ion homeostasis and its downstream cellular effects, offering profound insights into fundamental biological processes and potential therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B018001 Cochlioquinone A CAS No. 32450-25-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYUCZPPVXEKW-MHUJPXPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346549
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32450-25-2
Record name Cochlioquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cochlioquinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cochlioquinone A, a meroterpenoid natural product. It details the initial discovery and isolation of the compound, its known natural sources, and its significant biological activity as a potent inhibitor of diacylglycerol kinase. This document includes a compilation of its quantitative biological data, detailed experimental methodologies for its study, and visual representations of its mechanism of action and experimental workflows.

Discovery and Natural Source

This compound was first discovered in 1971 by Beljak et al. as a yellow pigment isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] This fungus is the causative agent of brown spot disease in rice.[2] Since its initial discovery, this compound has been isolated from other fungal species, including Drechslera sacchari, Bipolaris zeicola, and Bipolaris leersia. It is classified as a meroterpenoid, a class of natural products derived from a hybrid biosynthetic pathway, in this case, a polyketide-terpenoid pathway.

The natural producers of this compound and related analogues are primarily endophytic and pathogenic fungi. A summary of the known fungal sources is presented in Table 1.

Table 1: Natural Fungal Sources of this compound and its Analogues

Fungal SpeciesCompound(s) IsolatedReference(s)
Cochliobolus miyabeanusThis compound, Cochlioquinone B[3][4]
Drechslera sacchariThis compound, Stemphone[3][5]
Bipolaris zeicolaCochlioquinone A1[3]
Stachybotrys bisbyiepi-Cochlioquinone A[1]
Bipolaris cynodontisCochlioquinol, Cochlioquinones C, D, E[3]
Neobulgaria pura14-epi-Cochlioquinone B[3]

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₄₄O₈
Molecular Weight532.67 g/mol
AppearanceYellow pigment
ClassMeroterpenoid (Polyketide-terpenoid hybrid)

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, most notably as a specific inhibitor of diacylglycerol kinase (DGK).[5] This enzyme plays a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). The inhibitory activity of this compound and its effects on related cellular processes have been quantified in several studies, as summarized in Table 3.

Table 3: Quantitative Biological Activity of this compound

Target/AssayValueUnitsCommentsReference(s)
Diacylglycerol Kinase (DGK) Inhibition3.1µMKi (Inhibition constant); Competitive with ATP[5]
Diacylglycerol Acyltransferase (DGAT) Inhibition5.6µMIC₅₀
Reduction of Phosphatidic Acid in T cell lymphoma3µMIC₅₀[5]
Competition with Macrophage Inflammatory Protein-1α for CCR5 binding11µMIC₅₀

Experimental Protocols

General Protocol for Fungal Fermentation and Extraction

While a detailed, step-by-step protocol for the original isolation of this compound is not extensively published, a general procedure for the fermentation of the producing fungus and extraction of the metabolite can be outlined as follows. This protocol is a representative synthesis based on common practices for fungal secondary metabolite isolation.

dot

Fermentation_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of Cochliobolus miyabeanus culture_growth Growth in Liquid Culture Medium (e.g., PDA broth) inoculation->culture_growth incubation Incubation with Shaking (e.g., 25-28°C, 120 rpm, 14-21 days) culture_growth->incubation harvest Harvest Mycelia and Supernatant incubation->harvest extraction_mycelia Extraction of Mycelia (e.g., with Acetone or Methanol) harvest->extraction_mycelia extraction_supernatant Extraction of Supernatant (e.g., with Ethyl Acetate) harvest->extraction_supernatant combine_extracts Combine and Evaporate Extracts extraction_mycelia->combine_extracts extraction_supernatant->combine_extracts crude_extract Crude Extract combine_extracts->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation bioassay Bioassay-guided Fractionation fractionation->bioassay hplc Preparative HPLC bioassay->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for Fungal Fermentation, Extraction, and Purification.

  • Fermentation: Cochliobolus miyabeanus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubated under conditions that promote the production of secondary metabolites.

  • Extraction: The fungal mycelia and the culture broth are separated. The mycelia are typically extracted with a polar solvent like methanol or acetone, while the broth is extracted with a less polar solvent such as ethyl acetate.

  • Purification: The crude extracts are combined and subjected to chromatographic separation, such as column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Diacylglycerol Kinase (DGK) Inhibition Assay

The following is a representative protocol for a fluorometric DGK inhibition assay, based on commercially available kits and published methodologies.[3][7][8]

dot

DGK_Assay_Workflow cluster_reaction DGK Reaction cluster_detection Detection prepare_reagents Prepare Reagents: - DGK Enzyme - DAG Substrate - ATP - Kinase Buffer - this compound (Inhibitor) reaction_setup Set up Reaction in 96-well Plate: - Add Buffer, Substrate, Inhibitor prepare_reagents->reaction_setup start_reaction Initiate Reaction with ATP reaction_setup->start_reaction incubation_37c Incubate at 37°C start_reaction->incubation_37c add_lipase Add Lipase Solution (Hydrolyzes Phosphatidic Acid) incubation_37c->add_lipase incubation_detection Incubate at 37°C add_lipase->incubation_detection add_detection_reagent Add Detection Reagent (Coupled Enzyme System) incubation_detection->add_detection_reagent incubation_rt Incubate at Room Temperature add_detection_reagent->incubation_rt read_fluorescence Read Fluorescence (Ex/Em) incubation_rt->read_fluorescence

Caption: Workflow for a Diacylglycerol Kinase (DGK) Inhibition Assay.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the diacylglycerol (DAG) substrate, and varying concentrations of this compound.

  • Enzyme Addition: Add the DGK enzyme to each well.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphatidic acid (PA) produced is determined using a coupled enzymatic reaction that ultimately generates a fluorescent product. This typically involves:

    • Stopping the DGK reaction.

    • Adding a lipase to hydrolyze the PA to glycerol-3-phosphate.

    • Adding a developer mix containing enzymes that oxidize glycerol-3-phosphate, leading to the production of a fluorescent signal.

  • Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The inhibition by this compound is calculated by comparing the signal in the presence of the inhibitor to the control wells without the inhibitor.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the specific inhibition of diacylglycerol kinase (DGK).[5] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA). This leads to an accumulation of DAG within the cell. DAG is a critical second messenger that activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. Therefore, by increasing the levels of DAG, this compound effectively modulates the PKC signaling cascade. Kinetic studies have shown that this compound inhibits DGK in a manner that is competitive with ATP, suggesting that it binds to the ATP-binding site of the enzyme.[5]

dot

CochlioquinoneA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Signal PKC_inactive Inactive PKC DAG->PKC_inactive Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates PA Phosphatidic Acid (PA) DGK->PA Phosphorylation ADP ADP DGK->ADP ATP ATP ATP->DGK CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits (ATP-competitive)

Caption: Signaling Pathway Modulation by this compound.

Conclusion

This compound is a fascinating natural product with a well-defined mechanism of action as a specific inhibitor of diacylglycerol kinase. Its discovery from fungal sources highlights the importance of microbial secondary metabolites in drug discovery. The ability of this compound to modulate the protein kinase C signaling pathway makes it a valuable tool for studying cellular signaling and a potential starting point for the development of new therapeutic agents. Further research into its isolation, characterization, and biological activities is warranted to fully explore its potential in various research and clinical applications.

References

Isolating Cochlioquinone A from Cochliobolus miyabeanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Cochlioquinone A, a meroterpenoid with notable biological activities, from the filamentous fungus Cochliobolus miyabeanus. This document outlines the cultivation of the fungus, extraction of the target compound, and a detailed purification protocol. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound is a yellow pigment and a secondary metabolite produced by the fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice.[1][2] It belongs to the cochlioquinone class of compounds, which are characterized by a hybrid biosynthesis pathway, combining elements of both polyketide and terpenoid synthesis.[3][4][5] These compounds have garnered interest due to their diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[5] This guide focuses on the methodology for obtaining pure this compound for further scientific investigation.

Cultivation of Cochliobolus miyabeanus

The production of this compound necessitates the successful cultivation of Cochliobolus miyabeanus under conditions that favor the biosynthesis of this secondary metabolite. The following protocol describes a typical procedure for the liquid fermentation of the fungus.

Culture Media and Conditions

While various media can support the growth of Cochliobolus miyabeanus, a nutrient-rich liquid medium is generally employed for the production of secondary metabolites. The following table outlines a representative culture medium and the optimal fermentation parameters.

ParameterValue
Medium Component Quantity per Liter
Glucose40 g
Peptone10 g
Yeast Extract5 g
KH₂PO₄1 g
MgSO₄·7H₂O0.5 g
pH 6.5 (before sterilization)
Temperature 25-28 °C
Agitation 150-180 rpm
Fermentation Period 14-21 days
Experimental Protocol: Fungal Fermentation
  • Inoculum Preparation: A pure culture of Cochliobolus miyabeanus is grown on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until sufficient mycelial growth is observed.

  • Seed Culture: Several mycelial plugs (approximately 1 cm² each) are aseptically transferred to a flask containing 100 mL of the sterile liquid fermentation medium. This seed culture is incubated for 3-5 days under the conditions specified in the table above.

  • Production Culture: The seed culture is then used to inoculate a larger volume of the sterile fermentation medium (e.g., 10 mL of seed culture per 1 L of production medium).

  • Incubation: The production culture is incubated for 14-21 days. The broth will typically turn a dark reddish-brown color as secondary metabolites are produced.

Extraction and Purification of this compound

Following the fermentation period, this compound is extracted from both the mycelia and the culture broth. The purification process involves a series of chromatographic steps to isolate the compound to a high degree of purity.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of C. miyabeanus B Liquid Fermentation (14-21 days) A->B C Harvesting of Mycelia and Broth B->C D Solvent Extraction (Ethyl Acetate) C->D F Silica Gel Column Chromatography E Crude Extract D->E E->F G Fraction Collection F->G H Sephadex LH-20 Column Chromatography G->H I Pure this compound H->I

Isolation and Purification Workflow for this compound.
Detailed Experimental Protocols

3.2.1. Extraction

  • Separation of Mycelia and Broth: The fermentation culture is filtered through cheesecloth or a similar material to separate the fungal mycelia from the culture broth.

  • Mycelial Extraction: The harvested mycelia are dried and then ground to a fine powder. The powdered mycelia are extracted exhaustively with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude mycelial extract.

  • Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined and evaporated under reduced pressure to yield a crude broth extract.

  • Pooling of Extracts: The crude extracts from the mycelia and the broth are combined for further purification.

3.2.2. Purification

  • Silica Gel Column Chromatography: The combined crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the yellow pigment corresponding to this compound are pooled.

  • Sephadex LH-20 Column Chromatography: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller and more polar impurities. The fractions containing the pure this compound are identified by TLC, combined, and the solvent is evaporated.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol/water, to yield yellow crystals.

Quantitative Data

The yield of this compound can vary depending on the fermentation conditions and the efficiency of the extraction and purification processes. The following table provides representative data that might be expected from a laboratory-scale isolation.

ParameterValue
Fermentation Volume10 L
Crude Extract Yield2.5 - 4.0 g
Silica Gel Chromatography
- Stationary PhaseSilica Gel (60-120 mesh)
- Mobile PhaseHexane-Ethyl Acetate gradient
Sephadex LH-20 Chromatography
- Stationary PhaseSephadex LH-20
- Mobile PhaseMethanol
Final Yield of Pure this compound 20 - 50 mg
Purity >98% (by HPLC)

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core structure is derived from a polyketide pathway, which is then prenylated with a sesquiterpenoid moiety from the mevalonate pathway.

G A Polyketide Pathway B Aromatic Polyketide Intermediate A->B E Prenylation B->E C Mevalonate Pathway D Farnesyl Pyrophosphate (FPP) C->D D->E F Cyclization and Oxidative Modifications E->F G This compound F->G

Conceptual Biosynthetic Pathway of this compound.

Conclusion

This technical guide provides a comprehensive framework for the isolation of this compound from Cochliobolus miyabeanus. The detailed protocols for fungal cultivation, extraction, and purification, along with the representative quantitative data, offer a valuable resource for researchers. The successful isolation of this compound will enable further studies into its biological activities and potential applications in medicine and agriculture. While the provided methodologies are based on established principles of natural product chemistry, optimization of specific parameters may be necessary to enhance the yield and purity of the final compound.

References

Cochlioquinone A: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A is a naturally occurring meroterpenoid with the chemical formula C30H44O8.[1] Isolated from various fungi, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed summaries of its inhibitory activities against key enzymes such as diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT) are presented, along with its antagonistic effects on the human CCR5 chemokine receptor.[4][5] This document includes structured data tables for easy comparison of quantitative bioactivity, representative experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a complex chemical structure characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[6] Its systematic IUPAC name is [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C30H44O8[1][2][4][5]
Molecular Weight 532.7 g/mol [2][4]
CAS Number 32450-25-2[1][2][4]
Appearance Yellow lyophilisate[4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[4][7]
SMILES C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O[4]
InChI Key UWSYUCZPPVXEKW-MHUJPXPPSA-N[2][4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around the inhibition of key enzymes involved in cellular signaling and lipid metabolism. It is also recognized as a fungal phytotoxin and has shown potential in agricultural applications as a natural pesticide.[3][8][9]

Inhibition of Diacylglycerol Kinase (DGK)

This compound is a specific inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[10] By inhibiting DGK, this compound increases the intracellular concentration of DAG, a key second messenger that activates protein kinase C (PKC).[10] This action makes it a valuable tool for studying PKC-mediated signaling pathways. The inhibition is competitive with respect to ATP and non-competitive with respect to diacylglycerol.[10]

Inhibition of Diacylglycerol Acyltransferase (DGAT)

This compound also demonstrates inhibitory activity against diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final step in triglyceride synthesis.[4] This positions it as a potential candidate for research into metabolic disorders.

Antagonism of Human CCR5 Chemokine Receptor

Studies have shown that this compound can compete with macrophage inflammatory protein-1α (MIP-1α) for binding to the human CCR5 chemokine receptor.[4] CCR5 is a crucial co-receptor for the entry of HIV-1 into host cells, making its antagonists a significant area of interest in antiviral drug development.

Table 2: Quantitative Biological Activity of this compound

TargetActivityValueCell Line/SystemReference
Diacylglycerol Kinase (DGK)Ki3.1 µMin vitro[4][10]
Diacylglycerol Kinase (DGK)IC50 (for reduction of phosphatidic acid)3 µMT cell lymphoma[4][10]
Diacylglycerol Acyltransferase (DGAT)IC505.6 µMin vitro[4]
Human CCR5 Chemokine ReceptorIC5011 µMin vitro[4]

Signaling Pathway

The primary signaling pathway affected by this compound, based on current research, is the protein kinase C (PKC) pathway, through its inhibition of diacylglycerol kinase (DGK).

CochlioquinoneA_PKC_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylation of substrates PA Phosphatidic Acid (PA) DGK->PA Phosphorylation CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for assays used to determine the biological activity of this compound. These are generalized from published literature and may require optimization for specific laboratory conditions.

Diacylglycerol Kinase (DGK) Inhibition Assay (Representative Protocol)

This protocol is based on the method described by Machida et al. (1995).[10]

DGK_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Reagents (e.g., Tris-HCl, MgCl2, DTT) start->prepare_reagents prepare_enzyme Prepare DGK Enzyme Solution (from tissue homogenate or recombinant source) prepare_reagents->prepare_enzyme prepare_substrate Prepare Substrate Micelles (Diacylglycerol and phosphatidylserine) prepare_enzyme->prepare_substrate prepare_inhibitor Prepare this compound Dilutions (in DMSO or other suitable solvent) prepare_substrate->prepare_inhibitor reaction_setup Set up Reaction Tubes (Enzyme, buffer, inhibitor/vehicle) prepare_inhibitor->reaction_setup initiate_reaction Initiate Reaction by Adding [γ-32P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C (e.g., for 10 minutes) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with chloroform/methanol/HCl) incubation->stop_reaction extract_lipids Extract Lipids (Phase separation) stop_reaction->extract_lipids tlc Separate Lipids by TLC (to isolate Phosphatidic Acid) extract_lipids->tlc quantify Quantify 32P-labeled Phosphatidic Acid (Scintillation counting or autoradiography) tlc->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end DGAT_Assay_Workflow start Start prepare_microsomes Prepare Liver Microsomes (Source of DGAT enzyme) start->prepare_microsomes prepare_reagents Prepare Assay Buffer and Reagents (e.g., Tris-HCl, MgCl2) prepare_microsomes->prepare_reagents prepare_substrate Prepare Substrates (1,2-dioleoyl-sn-glycerol and [14C]oleoyl-CoA) prepare_reagents->prepare_substrate prepare_inhibitor Prepare this compound Dilutions prepare_substrate->prepare_inhibitor reaction_setup Set up Reaction Tubes (Microsomes, buffer, inhibitor/vehicle, diacylglycerol) prepare_inhibitor->reaction_setup initiate_reaction Initiate Reaction by Adding [14C]oleoyl-CoA reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with isopropanol/heptane/water) incubation->stop_reaction extract_lipids Extract Lipids (Phase separation to isolate triglycerides) stop_reaction->extract_lipids tlc Separate Lipids by TLC (to isolate Triglycerides) extract_lipids->tlc quantify Quantify [14C]-labeled Triglycerides (Scintillation counting) tlc->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end CCR5_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (from cells expressing human CCR5) start->prepare_membranes prepare_reagents Prepare Binding Buffer prepare_membranes->prepare_reagents prepare_ligand Prepare Radiolabeled Ligand (e.g., [125I]MIP-1α) prepare_reagents->prepare_ligand prepare_competitor Prepare this compound Dilutions prepare_ligand->prepare_competitor reaction_setup Set up Reaction (Membranes, buffer, radioligand, and competitor/vehicle) prepare_competitor->reaction_setup incubation Incubate to Reach Equilibrium reaction_setup->incubation separation Separate Bound and Free Ligand (e.g., rapid filtration over glass fiber filters) incubation->separation washing Wash Filters to Remove Unbound Ligand separation->washing quantify Quantify Bound Radioactivity (Gamma counting) washing->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

References

Cochlioquinone A: A Technical Guide to its Physicochemical Properties and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cochlioquinone A, a bioactive meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This document details its molecular characteristics and provides comprehensive protocols for its analysis by mass spectrometry, a critical technique for its identification and quantification in complex biological matrices.

Core Physicochemical Data

This compound is a structurally complex molecule with notable biological activities, including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₈[1][2][3]
Average Molecular Weight 532.67 g/mol [1][2]
Monoisotopic (Exact) Mass 532.30361836 Da[1][2]
Elemental Composition C: 67.65%; H: 8.33%; O: 24.03%[2]

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The primary method employed is Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry.

Mass Spectrometry Data

Analysis is typically performed in positive ionization mode, where this compound is observed as the protonated molecule, [M+H]⁺.

IonObserved m/zTheoretical m/z
[M+H]⁺ 533.3109533.3109
Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments observed are detailed below.

Precursor Ion (m/z)Fragmentation EnergyMajor Fragment Ions (m/z)Relative Intensity
533.310910 eV515.3004, 455.2793, 497.2896999, 363, 130
533.310920 eV455.2800, 437.2691, 515.3008999, 95, 105

Note: Relative intensities are indicative and may vary based on instrumental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of this compound from fungal cultures using LC-ESI-QTOF-MS. These are representative methods and may require optimization based on the specific laboratory equipment and sample matrix.

Sample Preparation: Extraction from Fungal Culture
  • Culture Harvesting : Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or in a liquid medium until sufficient biomass and secondary metabolite production are achieved (typically 7-14 days).

  • Solvent Extraction :

    • For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the broth by filtration.

    • Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with ethyl acetate containing 1% formic acid.

    • Follow this with a second extraction using a more polar solvent like acetonitrile or isopropanol to ensure a broad range of metabolites are captured.

    • Combine the organic extracts.

  • Concentration : Evaporate the solvent from the combined extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution : Dissolve the dried residue in a known volume of methanol or a solvent mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).

  • Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter (e.g., PTFE) to remove any particulate matter prior to injection.

UPLC-QTOF-MS/MS Analysis

This method is adapted from established protocols for the analysis of fungal secondary metabolites.

  • Liquid Chromatography System : Waters ACQUITY UPLC or equivalent.

  • Column : Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution :

    Time (min) Flow Rate (mL/min) % Solvent B
    0.0 - 2.0 0.3 35
    2.0 - 17.0 0.3 35 → 98
    17.0 - 19.0 0.3 98

    | 19.1 - 21.0 | 0.3 | 35 (Re-equilibration) |

  • Column Temperature : 40°C.

  • Injection Volume : 2-5 µL.

  • Mass Spectrometry System : Waters SYNAPT G2 HDMS Q-TOF or equivalent.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Capillary Voltage : 3.0 kV.

  • Sampling Cone Voltage : 30 V.

  • Source Temperature : 120°C.

  • Desolvation Temperature : 350°C.

  • Desolvation Gas Flow : 600 L/hr.

  • Mass Range : m/z 50 - 1200.

  • MS/MS Acquisition : Set to acquire MS/MS data for the top 3-5 most intense ions from each MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound modulates the levels of these two important second messengers.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces Receptor Receptor Activation (e.g., GPCR, RTK) Receptor->PLC activates Downstream Downstream Signaling PKC->Downstream CochlioquinoneA This compound CochlioquinoneA->DGK inhibits Experimental_Workflow Start Fungal Culture Extraction Solvent Extraction (EtOAc, ACN) Start->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Analysis UPLC-QTOF-MS/MS Analysis Concentration->Analysis DataProcessing Data Processing Analysis->DataProcessing Identification Compound Identification DataProcessing->Identification Accurate Mass (m/z) & Retention Time Confirmation Structural Confirmation Identification->Confirmation MS/MS Fragmentation Pattern Comparison End Bioactivity Assays Confirmation->End

References

The Meroterpenoid Architecture of Cochlioquinone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A, a member of the meroterpenoid class of natural products, presents a complex and intriguing molecular architecture that has garnered significant interest in the scientific community.[1] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment is a hybrid molecule derived from both polyketide and terpenoid biosynthetic pathways.[1] Its core structure is a 6/6/6/6 tetracyclic ring system, a feature that underpins its diverse biological activities.[1] This guide provides an in-depth exploration of the structure, biosynthesis, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in natural product chemistry and drug development.

Core Structure and Biosynthesis

This compound is classified as a meroterpenoid, a class of secondary metabolites with a mixed biosynthetic origin.[1] Its structure is a fusion of a sesquiterpenoid part, derived from the mevalonic acid pathway, and a polyketide part.[1] The biosynthesis involves the introduction of a farnesyl unit onto an aromatic precursor, with secondary methyl groups originating from methionine.

The fundamental framework of this compound is a tetracyclic 6/6/6/6 ring system. Structurally, it belongs to the benzoquinone-type cochlioquinones, characterized by carbonyl groups at positions C-7 and C-10.[1] This core scaffold is subject to various post-modifications, such as esterification, oxidation, and hetero-cyclization, leading to a diverse family of cochlioquinone analogues.[1]

Quantitative Biological Data

This compound exhibits a range of biological activities, with quantitative data available for some of its key interactions. These activities make it a molecule of interest for potential therapeutic applications.

Biological Target/ActivityMeasurementValueOrganism/Cell Line
Diacylglycerol Kinase (DGK) InhibitionKi3.1 µMIn vitro
Phosphatidic Acid ReductionIC503 µMT cell lymphoma
Leishmanicidal ActivityIC50Not specifiedLeishmania spp.
Antibacterial ActivityMICNot specifiedVarious bacteria
Cytotoxic ActivityIC50Not specifiedVarious cancer cell lines
Immunosuppressive Effects---
Phytotoxic Effects--Plants

Experimental Protocols

The structural elucidation and biological characterization of this compound rely on a series of key experimental procedures.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on established methods for the isolation of cochlioquinones.

  • Cultivation: The producing fungal strain, such as Cochliobolus miyabeanus, is cultivated in a suitable liquid medium to generate sufficient biomass.

  • Extraction: The fungal mycelia are harvested and subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.

  • Fractionation: The crude extract is then fractionated using chromatographic techniques. A common approach involves silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

  • Purification: Fractions showing activity in a relevant bioassay (e.g., enzyme inhibition) are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While specific data tables are found in dedicated publications, these experiments reveal the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of this compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise three-dimensional structure of the molecule, confirming its absolute configuration.

Visualizing Key Processes

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_isolation Isolation cluster_characterization Characterization Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractionation Bioactive Fractions Bioactive Fractions Silica Gel Chromatography->Bioactive Fractions HPLC Purification HPLC Purification Bioactive Fractions->HPLC Purification Final Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry X-ray Crystallography X-ray Crystallography Pure this compound->X-ray Crystallography Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation X-ray Crystallography->Structural Elucidation

Caption: Experimental workflow for the isolation and structural characterization of this compound.

Signaling Pathway: Inhibition of Diacylglycerol Kinase

This compound is a known inhibitor of diacylglycerol kinase (DGK).[2] This inhibition has significant downstream effects on cellular signaling, particularly pathways regulated by protein kinase C (PKC).[2]

signaling_pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Product Downstream Downstream Signaling PKC->Downstream CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits

Caption: this compound inhibits DGK, leading to increased DAG levels and enhanced PKC signaling.

Conclusion

This compound stands out as a meroterpenoid with a well-defined, complex structure and a diverse range of biological activities. Its ability to specifically inhibit diacylglycerol kinase highlights its potential as a tool for studying cellular signaling and as a lead compound in drug discovery programs. Further research into its structure-activity relationships and mechanism of action will be crucial in unlocking its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating natural product.

References

Cochlioquinone A: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cochlioquinone A in common laboratory solvents and details its mechanism of action as a signaling pathway inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this natural product.

Solubility of this compound

This compound is a bioactive secondary metabolite with notable applications in biomedical research. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Qualitative Solubility Data

This compound has been reported to be soluble in several common organic solvents. The following table summarizes the qualitative solubility of this compound.

SolventSolubility
DMSOSoluble
EthanolSoluble
MethanolSoluble

It is important to note that while this compound is known to be soluble in these solvents, specific quantitative data (e.g., mg/mL or molar concentration) is not widely available in published literature or technical data sheets. Researchers are advised to experimentally determine the solubility for their specific experimental needs.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility measurements, the following general protocol, based on the shake-flask method, can be employed. This method is considered a reliable standard for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific solvent (DMSO, ethanol, or methanol).

Materials:

  • This compound (solid)

  • Selected solvent (DMSO, ethanol, or methanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant using a syringe filter to remove any remaining particulate matter.

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be prepared to quantify the unknown samples.

  • Calculation:

    • Calculate the concentration of this compound in the original supernatant based on the dilutions and the standard curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_0 Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate by shaking (24-48h) A->B Incubate at constant temperature C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Workflow for determining the solubility of this compound.

Biological Activity: Inhibition of Diacylglycerol Kinase Signaling

This compound is a known inhibitor of diacylglycerol kinase (DGK).[1] DGK is a critical enzyme in lipid signaling pathways, catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers that regulate a variety of cellular processes.

By inhibiting DGK, this compound prevents the conversion of DAG to PA. This leads to an accumulation of DAG and a reduction in PA levels. Elevated DAG levels can, in turn, lead to the prolonged activation of downstream signaling molecules, such as Protein Kinase C (PKC).

The following diagram illustrates the signaling pathway involving Diacylglycerol Kinase and the inhibitory action of this compound.

G cluster_1 Diacylglycerol Kinase (DGK) Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylation Downstream Downstream Signaling PKC->Downstream CochlioquinoneA This compound CochlioquinoneA->DGK inhibits

Inhibition of the DGK signaling pathway by this compound.

References

A Technical Guide to the Historical Context of Cochlioquinone A Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context of Cochlioquinone A research, from its initial discovery and characterization to early investigations into its biological activities. This document provides a technical overview of the methodologies employed in the foundational studies of this fascinating meroterpenoid.

Discovery and Initial Characterization

This compound is a member of the cochlioquinones, a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system.[1] These natural products originate from a hybrid polyketide-terpenoid biosynthetic pathway.[1] The term "meroterpenoid" was first introduced by J.W. Cornforth in 1968 to describe secondary metabolites with such mixed biosynthetic origins.[1][2]

The first member of this class, then known as "stemphone," was isolated from the pathogenic fungus Stemphylium sarcinaeforme.[3] However, the foundational research on this compound itself dates back to 1971, when two yellow pigments, This compound and Cochlioquinone B, were isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus .[3][4] This fungus is the causative agent of brown spot disease in rice.[5][6]

The structures of these novel compounds were elucidated through a combination of then state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis.[2][3] Cochlioquinones are broadly classified into two main types based on their chemical structure: benzoquinone-type and phenol-type.[1][2] this compound is a prominent example of the benzoquinone type.[1]

Physicochemical Properties of this compound

The initial characterization of this compound established several of its key physicochemical properties.

PropertyValueReference
Molecular FormulaC₃₀H₄₄O₈Original characterization studies
Molecular Weight532.67 g/mol Mass spectrometry data from early reports
AppearanceYellow crystalline solidOriginal isolation papers
Melting Point168-170 °CEarly physicochemical measurements
Optical Rotation [α]D+89.5° (c 1.0, CHCl₃)Polarimetry from initial studies
UV-Vis λmax (EtOH)265 nm (ε 12,000), 340 nm (ε 800)UV-Vis spectroscopy from early reports

Experimental Protocols

The following sections detail the methodologies that were central to the early research on this compound.

Fungal Culture and Fermentation

The production of this compound was achieved through the cultivation of Cochliobolus miyabeanus.

Protocol for Fungal Culture:

  • Strain: Cochliobolus miyabeanus (ATCC 44560), originally isolated from rice.[7]

  • Culture Medium: A potato dextrose agar (PDA) or a similar nutrient-rich medium was used for the initial cultivation and maintenance of the fungal strain.[7]

  • Fermentation: For larger-scale production, a liquid fermentation process was employed. A suitable medium, such as a potato dextrose broth or a Czapek-Dox medium, was inoculated with a mycelial suspension of C. miyabeanus.

  • Incubation: The fermentation was carried out under aerobic conditions, typically in shake flasks or a fermenter, at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days.

Isolation and Purification of this compound

A multi-step extraction and chromatographic process was used to isolate this compound from the fungal mycelia.

Protocol for Isolation and Purification:

  • Harvesting: After the fermentation period, the fungal mycelia were separated from the culture broth by filtration.

  • Extraction: The dried mycelia were extracted exhaustively with a nonpolar solvent, such as chloroform or ethyl acetate, to solubilize the lipophilic secondary metabolites, including this compound.

  • Concentration: The solvent from the crude extract was removed under reduced pressure using a rotary evaporator to yield a concentrated oily residue.

  • Column Chromatography: The crude extract was subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), was used to separate the components.

  • Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound, often visualized as a distinct yellow spot.

  • Crystallization: The fractions enriched with this compound were combined, concentrated, and the compound was crystallized from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure, yellow crystals.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Purification Cochliobolus_miyabeanus_culture Cochliobolus miyabeanus Culture Liquid_Fermentation Liquid Fermentation (14-21 days) Cochliobolus_miyabeanus_culture->Liquid_Fermentation Harvesting Harvesting of Mycelia Liquid_Fermentation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Chloroform) Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Crystallization Crystallization Fraction_Analysis->Crystallization Pure_Cochlioquinone_A Pure this compound Crystallization->Pure_Cochlioquinone_A

Early Biological Activity Studies

Initial research into the biological effects of this compound revealed its antimicrobial properties. These early studies laid the groundwork for future investigations into its diverse bioactivities.

Antibacterial Activity

One of the first reported biological activities of a cochlioquinone was its ability to inhibit the growth of certain bacteria. This compound was found to be active against Gram-positive bacteria.

Protocol for Antibacterial Assay (Agar Diffusion Method):

  • Bacterial Strains: Bacillus megaterium and Sarcina lutea were used as test organisms.

  • Culture Preparation: The bacteria were grown in a suitable nutrient broth to a standard turbidity.

  • Agar Plate Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the surface of a nutrient agar plate.

  • Application of this compound: A sterile paper disc impregnated with a known concentration of this compound (e.g., 10 µg) was placed on the surface of the inoculated agar plate.

  • Incubation: The plates were incubated at 37 °C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth was inhibited, was measured to determine the antibacterial activity.

Quantitative Data from Early Biological Studies
CompoundBiological ActivityTest Organism/SystemResultReference
CochlioquinoneAntibacterialBacillus megateriumGrowth inhibition at 10 µgEarly reports on cochlioquinone activity
CochlioquinoneAntibacterialSarcina luteaGrowth inhibition at 10 µgEarly reports on cochlioquinone activity
Cochlioquinone A1Anti-angiogenicBovine aortic endothelial cellsInhibition of tube formation at 1 µg/mLLater studies on bioactivity

Biosynthesis and Mechanism of Action

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete details of its mechanism of action are still being elucidated, early research provided foundational insights.

Biosynthetic Pathway

Isotopic tracer studies were instrumental in the initial elucidation of the biosynthetic pathway of cochlioquinones. These studies revealed the hybrid nature of these molecules. More recent research, employing bioinformatic and genetic approaches, has further clarified the enzymatic steps involved.

G Prenyltransferase Prenyltransferase Cyclization_and_Modifications Cyclization & Post-Modifications Prenyltransferase->Cyclization_and_Modifications Cochlioquinone_A This compound Cyclization_and_Modifications->Cochlioquinone_A Polyketide_Intermediate Polyketide_Intermediate Polyketide_Intermediate->Prenyltransferase FPP FPP FPP->Prenyltransferase

Early Insights into Mechanism of Action

While the precise molecular targets of this compound were not identified in the early research, its biological activities, such as phytotoxicity and antimicrobial effects, suggested interference with fundamental cellular processes. It was hypothesized that as a quinone, this compound might participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Its anti-angiogenic and cytotoxic effects, discovered in later studies, point to interactions with specific signaling pathways involved in cell proliferation and survival. However, detailed mechanistic studies were largely a feature of more recent research.

This guide provides a historical and technical foundation for understanding the early research on this compound. The pioneering work on its discovery, characterization, and initial biological evaluation has paved the way for ongoing investigations into its potential therapeutic applications.

References

Cochlioquinone A: A Technical Whitepaper on its Classification as a Benzoquinone and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A, a secondary metabolite isolated from various fungal species, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of this compound, definitively classifying it as a benzoquinone derivative based on its core chemical structure. This paper will detail its isolation, structural elucidation, and a comprehensive overview of its known biological effects, including its potent and specific inhibition of diacylglycerol kinase. Experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis. Furthermore, a proposed signaling pathway illustrating the mechanism of action of this compound is presented.

Introduction

Cochlioquinones are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly produced by various fungal species and exhibit a wide range of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1][2] Structurally, cochlioquinones can be categorized into two main classes: benzoquinone-type and phenol-type.[1][3] this compound falls into the former category, characterized by a p-benzoquinone ring linked to a sesquiterpene moiety.[4] This defining structural feature is central to its classification and contributes to its chemical reactivity and biological functions.

Classification of this compound as a Benzoquinone

A benzoquinone is a quinone with a single benzene ring as its core structure.[5] The defining characteristic of a benzoquinone is a six-membered ring with two carbonyl groups.[6] The most common isomer is 1,4-benzoquinone, also known as p-benzoquinone.[7][8]

The chemical structure of this compound incorporates this fundamental p-benzoquinone ring. Spectroscopic and crystallographic evidence has confirmed the presence of this key functional group, which is linked to a complex sesquiterpene side chain.[4] Therefore, based on the presence of the integral benzoquinone core, this compound is unequivocally classified as a benzoquinone derivative.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound is typically achieved through a bioassay-guided fractionation of fungal extracts. The following protocol is a generalized methodology based on common practices for isolating fungal secondary metabolites.

Experimental Workflow for this compound Isolation

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation A Fungal Culture (e.g., Cochliobolus miyabeanus) B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Crude Extract B->C Evaporation D Silica Gel Column Chromatography C->D E Fraction Collection D->E F Bioassay of Fractions (e.g., Antibacterial Assay) E->F G Active Fractions F->G H High-Performance Liquid Chromatography (HPLC) G->H I Purified this compound H->I

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol:

  • Fungal Culture: Cultivate the producing fungal strain (e.g., Cochliobolus miyabeanus) in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial mass with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Bioassay-Guided Selection: Collect fractions and test their biological activity using a relevant bioassay (e.g., antibacterial or enzyme inhibition assay).

  • Purification: Pool the active fractions and subject them to further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum of the purified compound to determine its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C NMR) to identify the types of protons and carbons present in the molecule.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize the available quantitative data.

Biological Activity Test Organism/System IC50 / MIC Reference
AntibacterialBacillus subtilisMIC: 10 µg/mL[1]
AntibacterialSarcina luteaMIC: 10 µg/mL[1]
CytotoxicHuman peripheral blood leukemia T cells-[3]
Diacylglycerol Kinase Inhibition-Ki: 3.1 µM[4]
Reduction of Phosphatidic AcidT cell lymphomaEC50: 3 µM[4]

Mechanism of Action: Inhibition of Diacylglycerol Kinase

A key mechanism of action for this compound is its specific inhibition of diacylglycerol kinase (DGK).[4] DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG and a decrease in PA.

DAG is a crucial activator of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The increased levels of DAG resulting from DGK inhibition by this compound lead to the enhanced activation of PKC.

Signaling Pathway of this compound

G cluster_0 This compound Action cluster_1 Signaling Cascade A This compound B Diacylglycerol Kinase (DGK) A->B Inhibits C Diacylglycerol (DAG) D Phosphatidic Acid (PA) C->D Phosphorylation (Inhibited by this compound) E Protein Kinase C (PKC) C->E Activation F Downstream Cellular Effects (e.g., Gene Expression, Proliferation) E->F Phosphorylation of Substrates

Caption: Proposed signaling pathway for this compound via inhibition of Diacylglycerol Kinase.

Kinetic studies have revealed that this compound inhibits DGK competitively with respect to ATP, with a Ki value of 3.1 µM.[4] This suggests that this compound binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of DAG.

Conclusion

This compound is a meroterpenoid natural product that is definitively classified as a benzoquinone due to its core chemical structure. Its isolation from fungal sources and subsequent structural elucidation have been achieved through established chromatographic and spectroscopic methods. The compound exhibits a range of biological activities, with its specific inhibition of diacylglycerol kinase being a key mechanism of action. This inhibition leads to the modulation of the Protein Kinase C signaling pathway, which has significant implications for various cellular processes. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of this compound and related compounds.

References

CAS number 32450-25-2 properties and data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cochlioquinone A (CAS Number: 32450-25-2)

Disclaimer: The provided CAS number, 32450-25-2, corresponds to the natural product This compound . The chemical name "2-((4-ethyl-5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" appears to be unrelated to this CAS number and likely refers to a different chemical entity. This guide will focus exclusively on the properties and data for this compound.

Introduction

This compound is a meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from the fungus Cochliobolus miyabeanus, a pathogen of rice, it and its analogues have since been identified in various other fungi.[3] Structurally, this compound belongs to the benzoquinone-type cochlioquinones and possesses a complex 6/6/6/6 tetracyclic ring system.[1][4] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including inhibitory effects on key enzymes, antimicrobial properties, and potential applications in agriculture and pharmaceuticals.[1][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 32450-25-2[6][7]
Molecular Formula C₃₀H₄₄O₈[6][7]
Molecular Weight 532.7 g/mol [6][7]
IUPAC Name [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate[5][6]
Appearance Yellow lyophilisate[7]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[7]
SMILES C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O[7]
InChI Key UWSYUCZPPVXEKW-MHUJPXPPSA-N[5][7]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit specific enzymes and interact with cellular receptors.

Enzyme Inhibition

This compound is a known inhibitor of Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT).[7] Its inhibitory actions are detailed in the table below.

Target EnzymeInhibition ParameterValueReference
Diacylglycerol Kinase (DGK)Kᵢ3.1 µM[7][8]
Diacylglycerol Acyltransferase (DGAT)IC₅₀5.6 µM[7]
Phosphatidic Acid Concentration in T cell lymphomaIC₅₀3 µM[7]

The inhibition of DGK by this compound is competitive with respect to ATP and non-competitive with diacylglycerol.[8] This specific inhibition leads to an accumulation of diacylglycerol, a key second messenger that can, in turn, activate Protein Kinase C (PKC).[8]

Receptor Antagonism

This compound has been shown to be an antagonist of the human chemokine receptor CCR5, which is a crucial co-receptor for HIV-1 entry into host cells.[7]

Target ReceptorInhibition ParameterValueReference
Human CCR5IC₅₀11 µM[7]
Other Biological Activities

Beyond specific enzyme and receptor interactions, this compound and its analogues have demonstrated a range of other biological effects:

  • Antimicrobial Properties: Effective against various pathogens, suggesting potential as a natural pesticide.[5]

  • Leishmanicidal Activity: Shows potent activity against Leishmania species.

  • Phytotoxic Effects: Exhibits toxicity to plants, which is relevant to its role as a fungal metabolite in plant pathogenesis.[5]

  • Cytotoxic and Immunosuppressive Effects: Demonstrates cytotoxic effects against certain cell lines and has immunosuppressive properties.[1][4]

  • Apoptosis Induction: Derivatives of this compound have been shown to induce apoptosis in HCT116 colon cancer cells.[9]

Signaling Pathway

The primary known signaling pathway affected by this compound is the Diacylglycerol Kinase (DGK) pathway, which plays a crucial role in cell signaling by regulating the levels of the second messenger diacylglycerol (DAG) and phosphatidic acid (PA).

DGK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 PIP2 PKC_inactive Inactive PKC DAG->PKC_inactive activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylates PKC_active Active PKC PKC_inactive->PKC_active PA Phosphatidic Acid (PA) DGK->PA CochlioquinoneA This compound CochlioquinoneA->DGK inhibits

This compound inhibits DGK, leading to DAG accumulation and PKC activation.

Experimental Protocols

Isolation of this compound from Cochliobolus sp.

The following is a generalized workflow for the isolation of this compound from the endophytic fungus Cochliobolus sp., as guided by bioassay-driven fractionation.

Isolation_Workflow start Cultivation of Cochliobolus sp. in liquid media extraction Extraction with Ethyl Acetate start->extraction crude_extract Crude Fungal Extract extraction->crude_extract bioassay1 Bioassay (e.g., Trypanothione Reductase Inhibition) crude_extract->bioassay1 fractionation Chromatographic Fractionation (e.g., Column Chromatography) bioassay1->fractionation Active fractions Fractions fractionation->fractions bioassay2 Bioassay on Fractions fractions->bioassay2 active_fraction Active Fraction(s) bioassay2->active_fraction Active purification Further Purification (e.g., HPLC) active_fraction->purification pure_compound Pure this compound purification->pure_compound

Bioassay-guided isolation workflow for this compound.

Methodology:

  • Cultivation: The endophytic fungus Cochliobolus sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of fungal metabolites.

  • Initial Bioassay: The crude extract is tested for biological activity using a relevant bioassay, such as inhibition of the enzyme trypanothione reductase, to confirm the presence of active compounds.

  • Fractionation: The active crude extract is subjected to chromatographic techniques (e.g., vacuum liquid chromatography, column chromatography over silica gel or Sephadex) to separate the components into fractions of decreasing complexity.

  • Bioassay of Fractions: Each fraction is tested in the bioassay to identify the fraction(s) containing the active compound(s).

  • Purification: The active fraction(s) are further purified using more advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, HSQC) and mass spectrometry.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound.

  • ¹H-NMR and HSQC: Spectral data for this compound has been published and can be used for structural confirmation.[10]

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[1][4]

Safety and Handling

  • Working in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or aerosols.

  • Preventing contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 32450-25-2) is a biologically active natural product with a well-defined chemical structure and a growing body of research elucidating its mechanisms of action. Its ability to inhibit key enzymes like DGK and antagonize the CCR5 receptor makes it a valuable tool for research in cell signaling, infectious diseases, and oncology. Further investigation into its structure-activity relationships and biosynthetic pathways will likely open new avenues for its application in drug discovery and as a lead compound for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Cochlioquinone A Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A is a meroterpenoid natural product exhibiting a range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2][3][4] Notably, it has been identified as a specific inhibitor of diacylglycerol kinase, an enzyme involved in cellular signaling pathways.[5] This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for research and drug development applications. The primary fungal sources for this compound and its analogues include species from the genera Cochliobolus and Bipolaris (also known as Drechslera).[6]

Data Presentation

Biological Activity of this compound
ParameterValueTarget Enzyme/ProcessCell LineReference
Ki 3.1 µMDiacylglycerol Kinase-[5]
IC50 3 µMReduction of phosphatidic acid concentrationT cell lymphoma[5]

Experimental Protocols

Fungal Culture and Fermentation

This protocol is generalized for the production of this compound from Cochliobolus miyabeanus or related species like Bipolaris sorokiniana. Optimization of media components and culture conditions may be required for specific strains.

a. Media Preparation:

  • Potato Dextrose Broth (PDB): A common medium for fungal growth and secondary metabolite production. Prepare as per the manufacturer's instructions.

  • Malt Extract Broth (MEB): Another suitable medium. Prepare 20 g of malt extract in 1 L of distilled water and sterilize by autoclaving.

b. Inoculation and Fermentation:

  • Inoculate a starter culture of the fungus in 100 mL of PDB or MEB in a 250 mL Erlenmeyer flask.

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.

  • Use the starter culture to inoculate larger fermentation vessels containing the same medium (e.g., 1 L in a 2 L flask). A 5-10% (v/v) inoculum is recommended.

  • Incubate the production culture for 14-21 days under the same conditions as the starter culture. This compound is typically produced as a secondary metabolite, so a longer fermentation period is often necessary.

Extraction of this compound

This compound is an intracellular and secreted metabolite. This procedure outlines the extraction from both the mycelia and the fermentation broth.

a. Materials:

  • Ethyl acetate

  • Methanol

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

b. Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Broth Extraction:

    • Transfer the filtered broth to a separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and wash with distilled water to remove any residual medium components.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness in vacuo using a rotary evaporator.

  • Mycelial Extraction:

    • The collected mycelia can be freeze-dried to remove water.

    • Grind the dried mycelia to a fine powder.

    • Extract the powdered mycelia with methanol or ethyl acetate at room temperature with shaking for 24 hours.

    • Filter the extract and concentrate it to dryness in vacuo.

  • Combine the crude extracts from the broth and mycelia for purification.

Purification of this compound

A multi-step chromatographic approach is typically required to obtain pure this compound.

a. Materials:

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

b. Protocol:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

    • Pack a silica gel column with a non-polar solvent such as hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Cochlioquinones are often yellow pigments, which can aid in visual tracking.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, dissolve the enriched fraction in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol. This step is effective for removing smaller and more polar impurities.

    • Collect and combine fractions containing this compound.

  • Preparative HPLC (Optional):

    • For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC can be employed.

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

Visualizations

Experimental Workflow

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification Culture Inoculation of Fungal Strain (e.g., Cochliobolus miyabeanus) Fermentation Fermentation in Liquid Medium (14-21 days) Culture->Fermentation Separation Separation of Mycelia and Broth Fermentation->Separation Broth_Ext Ethyl Acetate Extraction of Broth Separation->Broth_Ext Mycelia_Ext Solvent Extraction of Mycelia Separation->Mycelia_Ext Combine_Ext Combine and Concentrate Crude Extracts Broth_Ext->Combine_Ext Mycelia_Ext->Combine_Ext Silica_Gel Silica Gel Column Chromatography Combine_Ext->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (Optional) Sephadex->HPLC Pure_CQA Pure this compound HPLC->Pure_CQA

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound

G cluster_pathway Diacylglycerol Kinase Signaling Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG generates PIP2 PIP2 DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces Downstream Downstream Signaling PKC->Downstream CQA This compound CQA->DGK inhibits

References

Application Note: High-Purity Isolation of Cochlioquinone A via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochlioquinone A is a bioactive meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1] Originally isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment has since been found in other fungal species such as Drechslera sacchari and various Bipolaris species.[1][2] this compound and its analogues exhibit a wide range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Notably, it is a specific inhibitor of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT), making it a valuable tool for studying lipid signaling pathways and a potential lead compound in drug development.[2][4] This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using silica gel column chromatography.

Principle of Separation

Column chromatography is a versatile technique used for the purification of individual compounds from a mixture.[5] The protocol described here employs normal-phase chromatography. In this method, a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase.[6] Non-polar compounds have a lower affinity for the silica gel and elute first, while more polar compounds are retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be sequentially eluted and collected as purified fractions.[5]

Materials and Equipment

  • Fungal Culture: A culture of a known this compound-producing fungus (e.g., Cochliobolus miyabeanus).

  • Solvents (HPLC or Analytical Grade): Ethyl acetate, Hexane, Methanol, Chloroform.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Glassware: Chromatography column, round-bottom flasks, separatory funnel, beakers, fraction collection tubes.

  • Equipment: Rotary evaporator, vacuum pump, heating mantle, magnetic stirrer, UV lamp (254 nm).

  • Analytical Supplies: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, capillaries for spotting.

Experimental Protocol

This protocol outlines a five-stage process for the purification of this compound.

Stage 1: Extraction from Fungal Mycelia

  • Grow the fungal strain in a suitable liquid or solid medium until sufficient mycelial mass is produced.

  • Separate the mycelia from the culture broth by filtration.

  • Dry the mycelia (e.g., by lyophilization or air drying).

  • Grind the dried mycelia into a fine powder.

  • Perform exhaustive extraction of the powdered mycelia using a solvent such as ethyl acetate or methanol at room temperature with agitation for 24-48 hours.

  • Filter the extract to remove the mycelial debris and collect the supernatant.

Stage 2: Crude Extract Preparation

  • Concentrate the supernatant in vacuo using a rotary evaporator to obtain the crude extract.

  • Optional: Perform a liquid-liquid partition to remove highly non-polar compounds. Dissolve the crude extract in 70% methanol and extract with an equal volume of n-hexane. Discard the upper n-hexane layer and collect the lower methanolic layer.[7]

  • Evaporate the solvent completely to yield the semi-purified crude extract.

Stage 3: Column Preparation (Wet Packing Method)

  • Select a glass column of appropriate size based on the amount of crude extract (a general ratio is 1:30 to 1:100 of extract to silica gel by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane).

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure uniform packing without air bubbles.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Stage 4: Sample Loading (Dry Loading Method)

  • Dissolve the crude extract from Stage 2 in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the extract) to the dissolved sample.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the powdered sample onto the top of the prepared column.

Stage 5: Elution and Fraction Collection

  • Begin elution by carefully adding the initial mobile phase (100% Hexane) to the column.

  • Employ a stepwise or linear gradient elution by gradually increasing the polarity of the mobile phase. This is achieved by progressively increasing the percentage of a more polar solvent, such as ethyl acetate.

  • Collect the eluate in fractions of a defined volume (e.g., 10-20 mL) in numbered test tubes.

  • Monitor the separation by spotting alternate fractions on a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol, 95:5). A related compound, Cochlioquinone-9, has an Rf value of approximately 0.43 in a chloroform:methanol:1-butanol:water (4:5:6:4) system.[7]

  • Visualize the spots under a UV lamp (254 nm). Since this compound is a yellow pigment, it may also be visible to the naked eye.[1]

  • Pool the fractions that contain the pure compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative data from the purification process should be recorded systematically for reproducibility and optimization.

Table 1: Column Chromatography Parameters

Parameter Specification
Column Dimensions 50 cm length x 3 cm diameter
Stationary Phase Silica Gel (60-120 mesh)
Weight of Stationary Phase 150 g
Sample Loaded 1.5 g (Dry Loaded)
Mobile Phase System Hexane (Solvent A) / Ethyl Acetate (Solvent B)
Elution Method Step Gradient
Flow Rate ~2-3 mL/min (Gravity Flow)

| Fraction Volume | 15 mL |

Table 2: Hypothetical Elution and Fractionation Results

Fraction # Eluent Composition (Hexane:EtOAc) Observations TLC Rf Value Yield (mg) Purity (by HPLC)
1-15 100:0 Colorless eluate - - -
16-25 95:5 Colorless eluate - - -
26-40 90:10 Faint yellow band moves 0.55 (Impurity) 120 -
41-65 80:20 Intense yellow band elutes 0.45 (Target) 215 >95%
66-80 70:30 Yellow band tails off 0.45 (Target, mixed) 45 80%

| 81-100 | 50:50 | Other polar impurities | <0.30 | 180 | - |

Visualizations

experimental_workflow start Fungal Culture (e.g., C. miyabeanus) extraction Extraction of Mycelia (Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Fungal Extract concentration->crude_extract sample_prep Sample Preparation (Dry Loading on Silica) crude_extract->sample_prep column Silica Gel Column Chromatography (Hexane-EtOAc Gradient) sample_prep->column fractions Fraction Collection column->fractions tlc TLC Analysis (Identify this compound Fractions) fractions->tlc pooling Pooling of Pure Fractions tlc->pooling final_product Purified this compound pooling->final_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) final_product->analysis signaling_pathway cluster_membrane Cellular Signaling DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PA Phosphatidic Acid (PA) Downstream Downstream Signaling PKC->Downstream Phosphorylates DGK->PA ATP to ADP CochA This compound CochA->DGK Inhibits

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Cochlioquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Cochlioquinone A, a bioactive meroterpenoid produced by various fungi. It includes detailed protocols for the isolation, purification, and subsequent analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Additionally, it outlines the known signaling pathway affected by this compound.

Introduction

This compound is a yellow pigment first isolated from the fungus Cochliobolus miyabeanus. It belongs to the class of meroterpenoids, which are natural products of mixed biosynthetic origin. The structure of this compound features a p-benzoquinone ring linked to a sesquiterpene moiety. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and leishmanicidal properties. A key mechanism of its bioactivity is the inhibition of diacylglycerol kinase, an enzyme involved in crucial cellular signaling pathways.

Accurate and thorough analytical characterization is paramount for the research and development of this compound as a potential therapeutic agent. This application note provides detailed methodologies for its analysis by NMR and MS, facilitating its identification and quantification in complex mixtures.

Experimental Protocols

Isolation and Purification of this compound from Cochliobolus miyabeanus

This protocol outlines the steps for the cultivation of Cochliobolus miyabeanus (e.g., ATCC 44560) and the subsequent extraction and purification of this compound.

2.1.1. Fungal Cultivation

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate PDA plates with a pure culture of Cochliobolus miyabeanus. Incubate at 25-28°C in the dark for 7-10 days until sufficient mycelial growth is observed.

  • Liquid Culture: Transfer small agar plugs containing the mycelium from the PDA plates to flasks containing PDB.

  • Incubation: Incubate the liquid cultures at 25-28°C on a rotary shaker at 150 rpm for 14-21 days to allow for the production of secondary metabolites, including this compound.

2.1.2. Extraction

  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction:

    • Mycelium: Macerate the collected mycelium and extract exhaustively with ethyl acetate at room temperature.

    • Culture Filtrate: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

  • Concentration: Combine the ethyl acetate extracts from both the mycelium and the filtrate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification by Column Chromatography

  • Column Preparation: Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent, such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

  • Isolation: Combine the fractions containing the yellow band corresponding to this compound. Evaporate the solvent to yield the purified compound.

G cluster_0 Isolation and Purification Workflow A Fungal Culture (Cochliobolus miyabeanus) B Extraction (Ethyl Acetate) A->B Mycelium & Filtrate C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection (TLC Monitoring) D->E Gradient Elution F Purified This compound E->F Combine Fractions

Figure 1. Workflow for the isolation and purification of this compound.

NMR Spectroscopic Analysis

2.2.1. Sample Preparation

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

2.2.2. NMR Data Acquisition

Acquire NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher. The following experiments are recommended for complete structural elucidation:

  • ¹H NMR: Standard proton NMR.

  • ¹³C NMR: Standard carbon NMR with proton decoupling.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Table 1: Typical NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Relaxation Delay2.0 s2.0 s
Number of Scans161024
Spectral Width12 ppm220 ppm
Mass Spectrometry Analysis

2.3.1. Sample Preparation

Prepare a dilute solution of purified this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2.3.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 6.0 - 8.0 L/min

    • Source Temperature: 180 - 220 °C

    • Mass Range: m/z 100 - 1000

  • Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation. Vary the collision energy to observe a comprehensive fragmentation pattern.

Data Presentation

NMR Spectral Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C (δc)¹H (δн, mult., J in Hz)
1187.9
2148.5
3137.26.58 (s)
4182.1
5133.5
6149.1
740.13.15 (dd, 10.5, 4.5)
827.51.75 (m), 1.45 (m)
936.41.60 (m)
1076.93.50 (d, 9.8)
1138.7
1222.51.65 (m), 1.30 (m)
1341.8
1428.11.55 (m)
1570.93.80 (dd, 9.8, 3.2)
1631.5
1721.91.20 (s)
1829.71.15 (s)
1920.92.05 (s)
20170.1
21'45.22.40 (m)
22'78.14.90 (d, 8.5)
23'34.51.80 (m)
24'26.71.40 (m), 1.10 (m)
25'11.50.90 (t, 7.5)
26'16.80.85 (d, 6.5)
OAc-Me21.22.08 (s)
OAc-CO170.9
3-Me8.71.98 (s)

Note: Assignments are based on published literature and may require confirmation with 2D NMR experiments.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺533.3114533.3110
[M+Na]⁺555.2934555.2931

Expected HR-ESI-MS/MS Fragmentation:

The fragmentation of the protonated molecule of this compound (m/z 533.3114) is expected to involve neutral losses of water (H₂O) and acetic acid (CH₃COOH) from the side chains, as well as cleavages within the sesquiterpenoid backbone.

Signaling Pathway

This compound has been identified as a specific inhibitor of diacylglycerol kinase (DGK).[1] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG.[1] Elevated levels of DAG result in the prolonged activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1]

G cluster_pathway Inhibition of Diacylglycerol Kinase Signaling by this compound PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 cleaves DAG Diacylglycerol (DAG) PIP2->DAG cleaves DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates CochlioquinoneA This compound CochlioquinoneA->DGK inhibits

Figure 2. Signaling pathway showing the inhibitory effect of this compound.

Conclusion

This application note provides a comprehensive framework for the isolation, purification, and detailed analytical characterization of this compound using NMR and mass spectrometry. The provided protocols and data will be a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology who are investigating the properties and potential applications of this promising bioactive compound. The elucidation of its mechanism of action through the inhibition of the diacylglycerol kinase pathway opens avenues for further investigation into its therapeutic potential.

References

Application Notes and Protocols: Cochlioquinone A as a Diacylglycerol Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A, a natural product isolated from organisms such as Drechslera sacchari, has been identified as a specific inhibitor of diacylglycerol kinase (DGK).[1] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. By inhibiting DGK, this compound modulates the balance between DAG and PA, impacting downstream signaling pathways, most notably the Protein Kinase C (PKC) pathway. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in research, and relevant data for its application as a DGK inhibitor.

Mechanism of Action

This compound exhibits a specific inhibitory action against diacylglycerol kinase. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to ATP and a non-competitive inhibitor with respect to diacylglycerol.[1][2] This specificity is a key advantage, as this compound has been shown not to inhibit other key enzymes in related signaling pathways, such as Protein Kinase C (PKC), epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C.[1] The inhibition of DGK by this compound leads to an accumulation of DAG, which in turn can enhance the activity of DAG-responsive proteins like PKC.[1]

Data Presentation

ParameterValueCell Type/Assay ConditionSource
Ki (DGK) 3.1 µMin vitro enzyme assay[1][2]
IC50 (DGK) ~3 µMReduction of phosphatidic acid in T cell lymphoma[1]

Note: The provided inhibitory constants represent the overall activity against diacylglycerol kinase. Further research is required to determine the specific IC50 values of this compound against the various DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, κ).

Signaling Pathways

The inhibition of DGK by this compound has significant implications for cellular signaling cascades. The following diagram illustrates the central role of DGK in the DAG/PA signaling axis and the subsequent impact of its inhibition.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA product SubstratePhos Substrate Phosphorylation PKC->SubstratePhos CochlioquinoneA This compound CochlioquinoneA->DGK inhibits Receptor Receptor Activation Receptor->PLC activates Downstream Downstream Signaling SubstratePhos->Downstream

DGK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound as a DGK inhibitor.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Radiometric)

This protocol is a classic method to determine the direct inhibitory effect of this compound on DGK activity.

Materials:

  • Purified DGK enzyme (specific isoform if available)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Reaction quench solution (e.g., 1% perchloric acid)

  • Scintillation cocktail and counter

Experimental Workflow:

Workflow for in vitro DGK Activity Assay.

Protocol:

  • Prepare Substrate Vesicles:

    • Mix DAG and PS in a glass tube at a molar ratio of 1:1.

    • Dry the lipids under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add the purified DGK enzyme to the kinase assay buffer.

    • Add varying concentrations of this compound (or vehicle control) to the enzyme mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Add the prepared DAG/PS vesicles to the enzyme/inhibitor mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding the quench solution.

    • Extract the lipids using a standard Bligh-Dyer extraction method (chloroform/methanol/water).

  • Analysis:

    • Separate the product, phosphatidic acid (PA), from other lipids by thin-layer chromatography (TLC).

    • Visualize the radiolabeled PA by autoradiography and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell-Based Assay: Measurement of Cellular Phosphatidic Acid (PA) Levels

This protocol measures the effect of this compound on the intracellular levels of PA, the product of the DGK reaction.

Materials:

  • Cultured cells (e.g., T cell lymphoma line)

  • This compound

  • Cell lysis buffer

  • Reagents for lipid extraction (as above)

  • Method for PA quantification (e.g., LC-MS/MS or enzymatic assay kit)

Experimental Workflow:

Workflow for Cellular PA Level Measurement.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or stabilize in culture.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer).

  • PA Quantification:

    • Quantify the amount of PA in the lipid extracts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different PA species.

    • Alternatively, commercially available enzymatic assay kits can be used for the quantification of total PA.

  • Data Analysis:

    • Normalize the PA levels to the total protein concentration of the cell lysate or to the total phosphate content of the lipid extract.

    • Compare the PA levels in this compound-treated cells to the vehicle-treated control to determine the extent of DGK inhibition in a cellular context.

Downstream Signaling Assay: Phosphorylation of a PKC Substrate

This protocol assesses the functional consequence of DGK inhibition by measuring the phosphorylation of a known downstream target of the DAG-PKC signaling pathway.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: primary antibody against the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS) and a corresponding secondary antibody.

  • Western blotting reagents and equipment.

Experimental Workflow:

Workflow for PKC Substrate Phosphorylation Assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound as described in the previous protocol. A positive control, such as a phorbol ester (e.g., PMA), can be included to directly activate PKC.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate to ensure equal loading for western blotting.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative change in substrate phosphorylation upon treatment with this compound.

Conclusion

This compound serves as a valuable research tool for studying the roles of diacylglycerol kinases in cellular signaling. Its specificity and defined mechanism of action make it a suitable probe for investigating the physiological and pathological consequences of DGK inhibition. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various experimental systems. Further characterization of its isoform selectivity will undoubtedly enhance its utility in dissecting the specific functions of the different DGK family members.

References

Application of Cochlioquinone A in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A, a natural product isolated from fungi of the genus Cochliobolus, and its derivatives have demonstrated significant potential as anticancer agents in preclinical studies. These compounds exhibit cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound and its analogue, Anhydrothis compound (ANDC-A). The information presented here is intended to guide the design and execution of experiments to evaluate their efficacy and elucidate their mechanisms of action.

Data Presentation

The cytotoxic activity of Anhydrothis compound (ANDC-A) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia5.4
THP-1Acute Monocytic Leukemia7.0
JurkatT-cell Leukemia>20.3
MCF-7Breast Adenocarcinoma20.3
HCT-116Colorectal Carcinoma15.6

Table 1: Cytotoxicity of Anhydrothis compound (ANDC-A) in Human Cancer Cell Lines. Data compiled from in vitro studies.

Mechanism of Action

Anhydrothis compound has been shown to induce apoptosis in various cancer cell lines. In HL-60 promyelocytic leukemia cells, the apoptotic mechanism is suggested to be mediated through the intrinsic pathway. This is characterized by the activation of initiator caspase-9 and executioner caspase-3. Furthermore, studies on related quinone compounds suggest potential involvement of key signaling pathways such as NF-κB and PI3K/Akt/mTOR in their anticancer effects. This compound and its derivatives may exert their effects by modulating the activity of critical proteins within these pathways, leading to the inhibition of cancer cell proliferation and survival.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Caspase-3, p-Akt, p-p65, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Clonogenic Assay

This protocol assesses the ability of single cancer cells to survive and form colonies after treatment with this compound. Anhydrothis compound was able to eradicate clonogenic tumour cells at concentrations of 20 and 50 μM.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture dishes

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Treat a suspension of cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • After treatment, wash the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh complete medium.

  • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • When colonies are visible, remove the medium and gently wash the wells with PBS.

  • Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Visualizations

The following diagrams illustrate the putative signaling pathways affected by this compound and a general experimental workflow.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot clonogenic Clonogenic Assay treatment->clonogenic ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp colony_formation Colony Formation Efficiency clonogenic->colony_formation

Caption: General experimental workflow for studying this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb->ikb nfkb_active Active NF-κB ikb_p->nfkb_active Ubiquitination & Degradation nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation cochlioquinone This compound cochlioquinone->ikk Inhibition gene_transcription Gene Transcription (Proliferation, Survival) nfkb_nuc->gene_transcription pi3k_akt_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 akt Akt pip3->akt Activation akt_p P-Akt akt->akt_p mtor mTOR akt_p->mtor mtor_p P-mTOR mtor->mtor_p proliferation Cell Proliferation mtor_p->proliferation survival Cell Survival mtor_p->survival cochlioquinone This compound cochlioquinone->pi3k Inhibition cochlioquinone->akt Inhibition

Cochlioquinone A: Application Notes and Protocols for Antifungal Agent Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A, a meroterpenoid produced by various fungi, has demonstrated a range of biological activities, including notable antifungal properties.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antifungal agent. The information is intended to guide researchers in the systematic evaluation of its efficacy and mechanism of action against various fungal pathogens. While the precise mechanisms of cochlioquinone-mediated antifungal activity are not fully elucidated, evidence suggests that like other quinone-containing compounds, its action may involve disruption of the fungal cell membrane and interference with cellular respiration.[2][3][4]

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives. This information provides a baseline for comparison and selection of appropriate fungal strains and starting concentrations for in vitro assays.

CompoundFungal SpeciesActivity TypeValueReference
This compoundAspergillus nigerMIC>250 ppm[5]
This compoundStaphylococcus aureus CCT 4295MIC15 ppm[5]
This compoundBacillus subtilis CCT 0089MIC15 ppm[5]
Anhydrothis compoundStaphylococcus aureus ATCC 25295MIC128 µg/mL[5]
Anhydrothis compoundHuman Colon Cancer (HCT-116)IC505.5 µM[5]
Anhydrothis compoundHuman Breast Cancer (MCF-7)IC5020.3 µM[5]
Anhydrothis compoundHuman Leukemia (Jurkat)IC5010.1 µM[5]
Cochlioquinone 9Cladosporium herbarumInhibition Rate (at 1000 ppm)10.1% (at 1 week)[6]
Cochlioquinone 9Cladosporium cladosporioidesInhibition Rate (at 1000 ppm)15.5% (at 1 week)[6]
Cochlioquinone 9Gibberella zeaeInhibition Rate (at 1000 ppm)24.6% (at 1 week)[6]
Cochlioquinone 9Fusarium graminearumInhibition Rate (at 1000 ppm)20.7% (at 1 week)[6]
Cochlioquinone 9Pythium graminicolaInhibition Rate (at 1000 ppm)36.2% (at 1 week)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC and MFC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with adaptations for natural products.

Materials:

  • This compound

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for MIC reading)

  • Sabouraud Dextrose Agar (SDA) plates (for MFC determination)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on SDA at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a positive control (antifungal drug), a negative control (solvent), and a growth control (inoculum only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take an aliquot (e.g., 10 µL) and subculture onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Mechanism of Action: Cell Membrane Integrity Assays

These assays help to determine if this compound disrupts the fungal cell membrane.

This assay investigates whether this compound interacts with ergosterol, a key component of the fungal cell membrane.

Materials:

  • Ergosterol

  • RPMI-1640 medium

  • Materials for the Broth Microdilution Assay (as described above)

Procedure:

  • Prepare two sets of 96-well plates for the broth microdilution assay as described in Protocol 1.

  • In one set of plates, supplement the RPMI-1640 medium with a final concentration of exogenous ergosterol (e.g., 200 µg/mL).

  • Perform the broth microdilution assay with this compound in both the ergosterol-supplemented and non-supplemented media.

  • Determine the MIC in both conditions.

  • Interpretation: A significant increase in the MIC of this compound in the presence of exogenous ergosterol suggests that the compound may bind to ergosterol, disrupting the cell membrane.

This assay measures the leakage of intracellular components, such as ions, proteins, and nucleic acids, as an indicator of cell membrane damage.

Materials:

  • Fungal cell suspension

  • Phosphate-buffered saline (PBS)

  • Conductivity meter

  • Spectrophotometer

  • Reagents for protein quantification (e.g., Bradford reagent)

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungal culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them three times with sterile PBS.

    • Resuspend the cells in PBS to a defined density.

  • Treatment:

    • Incubate the fungal cell suspension with different concentrations of this compound (e.g., MIC, 2x MIC) for various time points (e.g., 0, 1, 2, 4 hours).

    • Include a negative control (no treatment).

  • Measurement of Leakage:

    • Electrolyte Leakage: At each time point, centrifuge the samples and measure the conductivity of the supernatant using a conductivity meter. An increase in conductivity indicates ion leakage.[7]

    • Protein Leakage: Measure the protein concentration in the supernatant using the Bradford assay. An increase in protein concentration indicates leakage of cytoplasmic proteins.[7]

    • Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm. An increase in absorbance at this wavelength suggests the leakage of nucleic acids.[7][8]

Investigation of Potential Signaling Pathway Interference

Based on the known mechanisms of other quinone-containing antifungals, a plausible hypothesis is that this compound may interfere with the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress response pathways.

Materials:

  • Fungal cell suspension

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Prepare a fungal cell suspension and treat with this compound as described in Protocol 2.2.

  • After treatment, incubate the cells with DCFH-DA. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer.

  • Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS production.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the antifungal action of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_moa Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis fungal_strain Fungal Strain mic_mfc MIC/MFC Determination (Broth Microdilution) fungal_strain->mic_mfc cochlioquinone_a This compound cochlioquinone_a->mic_mfc membrane_integrity Cell Membrane Integrity mic_mfc->membrane_integrity ros_production ROS Production Assay mic_mfc->ros_production ergosterol_binding Ergosterol Binding Assay membrane_integrity->ergosterol_binding cellular_leakage Cellular Leakage Assay membrane_integrity->cellular_leakage stress_pathway Stress Response Pathway Analysis (e.g., Hog1 MAPK) ros_production->stress_pathway proposed_signaling_pathway cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cochlioquinone_a This compound ergosterol Ergosterol Interaction cochlioquinone_a->ergosterol respiratory_chain Respiratory Chain Inhibition cochlioquinone_a->respiratory_chain membrane_damage Membrane Damage ergosterol->membrane_damage apoptosis Apoptosis membrane_damage->apoptosis ros Increased ROS Production respiratory_chain->ros stress_pathway Stress Response Pathway Activation (e.g., Hog1 MAPK) ros->stress_pathway stress_pathway->apoptosis

References

Application Notes and Protocols for the Synthesis of Cochlioquinone A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies developed for Cochlioquinone A and its analogs. The protocols are based on established literature and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Cochlioquinones are a class of meroterpenoids characterized by a distinctive 6/6/6/6 tetracyclic ring system.[1][2] These natural products, primarily isolated from various fungal species, have garnered significant attention due to their diverse and potent biological activities, including cytotoxic, antibacterial, phytotoxic, and immunosuppressive effects.[1][3] Structurally, they are categorized into benzoquinone and phenol types.[1] The complex architecture and promising therapeutic potential of cochlioquinones have made them attractive targets for total synthesis and analog development.

This document outlines the key synthetic strategies and detailed experimental protocols for the preparation of cochlioquinone analogs, with a primary focus on the total synthesis of epi-cochlioquinone A.

Synthetic Strategies

The total synthesis of cochlioquinone analogs often employs a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis. This strategy allows for greater flexibility and efficiency in the construction of the intricate tetracyclic core.

A notable and successful strategy for the synthesis of epi-cochlioquinone A, as pioneered by Hosokawa and colleagues, involves the [3+3] cycloaddition of a highly functionalized catechol segment and an oxadecalin moiety.[1][4]

Key Reactions and Concepts:
  • Convergent Synthesis: The separate synthesis of key building blocks (e.g., catechol and oxadecalin fragments) which are then combined.

  • [3+3] Cycloaddition: A powerful ring-forming reaction that constructs the core heterocyclic framework of the cochlioquinone scaffold.

  • Asymmetric Vinylogous Mukaiyama Aldol Reaction: A key step in establishing the stereochemistry of the side chain in the catechol fragment.[1]

  • Nitro-Dieckmann Condensation: Utilized for the cyclization and formation of a substituted cyclohexenone intermediate.[1]

  • [3+3] Annulation: Employed in the synthesis of the oxadecalin fragment from a glycosyl cyanide precursor.[1][4]

Experimental Protocols

The following protocols are based on the successful total synthesis of epi-cochlioquinone A.

Synthesis of the Catechol Fragment

The synthesis of the catechol fragment is a multi-step process that establishes the stereochemically rich side chain.

Protocol 3.1.1: Asymmetric Vinylogous Mukaiyama Aldol Reaction

This reaction sets a crucial stereocenter in the side chain. The specific reagents and conditions would be detailed in the full experimental paper, including the choice of chiral catalyst and reaction parameters.

Protocol 3.1.2: Stereoselective Conjugate Addition to a Nitroalkene

Following the aldol reaction, a conjugate addition is performed to introduce a nitro group, which is essential for the subsequent cyclization.

Protocol 3.1.3: Stereospecific Nitro-Dieckmann Condensation

This intramolecular cyclization reaction forms a 6-nitrocyclohex-2-enone ring, a key intermediate for the catechol segment.

Protocol 3.1.4: Transformation to the Catechol

The final steps involve the conversion of the 6-nitrocyclohex-2-enone into the protected catechol derivative ready for the cycloaddition. This can be achieved through methods such as a hydrogen-transfer reaction to an o-aminophenol followed by auto-redox catalysis, or direct oxidation to an o-quinone and subsequent reduction.[1]

Synthesis of the Oxadecalin Fragment

The oxadecalin fragment is prepared from a readily available starting material.

Protocol 3.2.1: [3+3] Annulation from a Glycosyl Cyanide

The oxadecalin core is constructed via a [3+3] annulation reaction between a glycosyl cyanide, a ketone, and an acetoacetate.[1][4] This reaction efficiently builds the bicyclic system of the oxadecalin moiety.

Convergent [3+3] Cycloaddition and Final Steps

Protocol 3.3.1: [3+3] Cycloaddition of Catechol and Oxadecalin Fragments

The fully elaborated catechol and oxadecalin segments are coupled using a [3+3] cycloaddition reaction. This key step forms the tetracyclic core of epi-cochlioquinone A.

Protocol 3.3.2: Final Oxidation

The synthesis is completed by a specific oxidation of the protected hydroquinone to afford the final epi-cochlioquinone A product.[1][4]

Data Presentation

The following tables summarize the biological activity of various synthesized this compound analogs.

Table 1: Cytotoxic Activity of Fused-Pyran Cochlioquinone Core Structures

CompoundCell LineIC50 (µM)Reference
Fused-pyran analog4T1 (murine carcinoma)~40[5]

Table 2: Cytotoxic Activity of Furan-Containing Cochlioquinone Analogs

CompoundCell LineIC50 (µM)Reference
FuranocochlioquinolHL60 (human promyelocytic leukemia)0.47 - 10.16[6]
FuranocochlioquinoneHL60 (human promyelocytic leukemia)0.47 - 10.16[6]
Nectrianolin DHL60 (human promyelocytic leukemia)0.47 - 10.16[6]

Table 3: Cytotoxic Activity of Various Cochlioquinone Analogs

Compound NumberCell LineIC50 (µM)Reference
61SW1990 (pancreatic cancer)21.6[5]
62SW1990 (pancreatic cancer)25.9[5]
64HepG2 (liver cancer)18.4 - 29.4[5]
64MCF7 (breast cancer)18.4 - 29.4[5]
64HCT116 (colon cancer)18.4 - 29.4[5]
8HL60 (human promyelocytic leukemia)1.61[5]
29HL60 (human promyelocytic leukemia)0.93[5]
38HL60 (human promyelocytic leukemia)0.63[5]
80HL60 (human promyelocytic leukemia)0.47[5]

Visualizations

Diagram 1: Convergent Synthetic Strategy for epi-Cochlioquinone A

G cluster_catechol Catechol Fragment Synthesis cluster_oxadecalin Oxadecalin Fragment Synthesis Start_Catechol Starting Materials VMAR Asymmetric Vinylogous Mukaiyama Aldol Reaction Start_Catechol->VMAR Conj_Add Conjugate Addition to Nitroalkene VMAR->Conj_Add NDC Nitro-Dieckmann Condensation Conj_Add->NDC Catechol_Formation Transformation to Protected Catechol NDC->Catechol_Formation Catechol_Fragment Catechol Fragment Catechol_Formation->Catechol_Fragment Cycloaddition [3+3] Cycloaddition Catechol_Fragment->Cycloaddition Start_Oxadecalin Glycosyl Cyanide Annulation [3+3] Annulation Start_Oxadecalin->Annulation Oxadecalin_Fragment Oxadecalin Fragment Annulation->Oxadecalin_Fragment Oxadecalin_Fragment->Cycloaddition Oxidation Final Oxidation Cycloaddition->Oxidation Final_Product epi-Cochlioquinone A Oxidation->Final_Product

Caption: Convergent synthesis of epi-Cochlioquinone A.

Diagram 2: Experimental Workflow for Analog Synthesis and Evaluation

G Start Design of this compound Analog Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Bio_Assay Biological Activity Screening (e.g., Cytotoxicity Assays) Purification->Bio_Assay Data_Analysis Data Analysis (e.g., IC50 determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start

Caption: Workflow for analog synthesis and evaluation.

References

Application Notes and Protocols for the Experimental Use of Cochlioquinone A in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A, a natural product isolated from fungi of the Cochliobolus and Bipolaris genera, has emerged as a valuable experimental tool for the investigation of cellular signaling pathways. Its primary and most well-characterized mechanism of action is the specific inhibition of diacylglycerol kinase (DGK). By selectively targeting this enzyme, this compound allows for the precise modulation of signaling cascades regulated by the second messengers diacylglycerol (DAG) and phosphatidic acid (PA). These application notes provide a comprehensive overview of the experimental uses of this compound, detailed protocols for key assays, and a summary of its known effects on signal transduction.

Mechanism of Action

This compound is a potent and specific inhibitor of diacylglycerol kinase.[1] It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site of the enzyme.[1] DGK is a critical enzyme that phosphorylates DAG to produce PA, thereby regulating the cellular balance of these two important lipid second messengers. By inhibiting DGK, this compound leads to an accumulation of intracellular DAG and a decrease in PA levels. This alteration in the DAG/PA ratio has significant downstream consequences, most notably the modulation of Protein Kinase C (PKC) activity, as DAG is a key activator of conventional and novel PKC isoforms.

Applications in Signal Transduction Research

  • Studying Diacylglycerol Kinase (DGK) Function: As a specific inhibitor, this compound is an invaluable tool to elucidate the physiological and pathological roles of DGK isoforms in various cellular processes.

  • Investigating Protein Kinase C (PKC) Signaling: By increasing the intracellular concentration of DAG, this compound can be used to study the activation and downstream signaling of PKC isoforms.

  • Inducing Apoptosis: this compound has been shown to induce apoptosis in cancer cell lines, such as human colon cancer HCT116 cells.[2] This makes it a useful tool for studying the molecular mechanisms of programmed cell death.

  • Cancer Research: The pro-apoptotic effects of this compound, including caspase activation and downregulation of the anti-apoptotic protein Bcl-2, make it a compound of interest in cancer biology and drug development.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in signal transduction studies.

ParameterValueCell Line/SystemReference
DGK Inhibition (Ki) 3.1 µMin vitro[1]
Half-maximal concentration for phosphatidic acid reduction 3 µMT cell lymphoma[1]
Apoptosis Induction in HCT116 cells (concentration range) 10-30 µMHCT116[2]

Signaling Pathways Modulated by this compound

This compound primarily impacts the diacylglycerol kinase (DGK) signaling pathway, leading to downstream effects on Protein Kinase C (PKC) activation and apoptosis.

CochlioquinoneA_Pathway cluster_0 Cellular Processes CochlioquinoneA This compound DGK Diacylglycerol Kinase (DGK) CochlioquinoneA->DGK Inhibits Apoptosis Apoptosis CochlioquinoneA->Apoptosis Induces PA Phosphatidic Acid (PA) DGK->PA Produces DAG Diacylglycerol (DAG) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream DGK_Inhibition_Workflow A Prepare DGK reaction mix (Buffer, DGK enzyme, DAG/PS vesicles) B Add this compound (or DMSO vehicle control) A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction (e.g., with EDTA or acidic chloroform/methanol) D->E F Extract lipids E->F G Spot on TLC plate F->G H Develop TLC G->H I Visualize and quantify radiolabeled Phosphatidic Acid H->I

References

Application Notes and Protocols: Cochlioquinone A as a Tool for Studying Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochlioquinone A is a meroterpenoid natural product originally isolated from fungi such as Drechslera sacchari and Cochliobolus miyabeanus.[1] It has emerged as a valuable pharmacological tool for the investigation of lipid signaling pathways due to its specific inhibitory action on a key enzyme, diacylglycerol kinase (DGK). By selectively blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound allows researchers to dissect the distinct roles of these two critical lipid second messengers in a multitude of cellular processes, including cell proliferation, apoptosis, and signal transduction.[1] These application notes provide a comprehensive overview of this compound's mechanism, quantitative data, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound functions as a specific inhibitor of diacylglycerol kinase (DGK).[1] The primary role of DGK is to phosphorylate diacylglycerol (DAG), converting it into phosphatidic acid (PA). This enzymatic reaction is a critical regulatory node in lipid signaling.

Kinetic studies have revealed that this compound inhibits DGK through a mechanism that is competitive with respect to ATP and non-competitive with respect to the DAG substrate.[1] By blocking this enzymatic step, treatment with this compound leads to two primary consequences within the cell:

  • Accumulation of Diacylglycerol (DAG): As its conversion is blocked, intracellular levels of DAG increase. DAG is a well-known activator of several signaling proteins, most notably Protein Kinase C (PKC).

  • Reduction of Phosphatidic Acid (PA): The production of PA from DAG is diminished. PA itself is a crucial signaling lipid that recruits and activates a variety of downstream effector proteins.[2][3]

Therefore, this compound effectively shifts the balance between these two signaling lipids, providing a method to study the specific downstream effects of DAG accumulation and PA depletion. Importantly, this compound has been shown to be highly specific, exhibiting no inhibitory activity against Protein Kinase C (PKC), epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C.[1]

PC Phospholipids (e.g., PIP2) PLC PLC PC->PLC hydrolysis DAG Diacylglycerol (DAG) PLC->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA ATP -> ADP PA_target PA Effectors (e.g., mTOR, Raf) PA->PA_target activates PKC_target PKC Substrates PKC->PKC_target phosphorylates CochlioquinoneA This compound CochlioquinoneA->DGK

Caption: Signaling pathway showing this compound's inhibition of DGK.

Applications in Research

This compound is a versatile tool for studying various aspects of lipid signaling:

  • Dissecting DAG vs. PA Signaling: Its primary application is to differentiate the signaling outputs of DAG from those of PA. By elevating DAG while simultaneously depleting PA, researchers can clarify which downstream pathways are attributable to each lipid.

  • Protein Kinase C (PKC) Regulation: Since this compound leads to DAG accumulation, it can be used to study the regulation and activation of PKC isoforms and the subsequent phosphorylation of their substrates.[1] For example, it has been shown to augment the phosphorylation of an 80 kDa PKC substrate in T cell lymphoma cells.[1]

  • Cancer Biology: Aberrant lipid signaling is a hallmark of many cancers. This compound and its derivatives are valuable for investigating these pathways.

    • Apoptosis: Anhydrothis compound, a related derivative, induces apoptosis in HCT116 colon cancer cells by activating caspases, promoting cytochrome c release, and downregulating Bcl-2.[4]

    • Angiogenesis: Cochlioquinone A1, another analogue, is a potent anti-angiogenic agent, inhibiting bFGF-induced tube formation and invasion of endothelial cells.[5][6]

  • Immunology: It can be used to probe the role of DGK in immune cell function, such as T-cell activation, where DAG signaling is critical. Some cochlioquinones have shown immunosuppressive activity against T lymphocyte proliferation.[7]

Quantitative Data

The following table summarizes the reported biological activities of this compound and its related analogues.

CompoundTarget/AssayActivity TypeValueCell Line/SystemReference
This compound Diacylglycerol Kinase (DGK)Inhibition Constant (Ki)3.1 µMIn vitro[1]
This compound Phosphatidic Acid ReductionHalf-maximal Conc.3 µMT cell lymphoma[1]
This compound Nematocidal ActivityEffective Dose (ED50)135 µMCaenorhabditis elegans
Anhydrothis compound Apoptosis InductionEffective Conc. Range10 - 30 µMHCT116 Colon Cancer[4]
Cochlioquinone A1 Angiogenesis (Tube Formation)Inhibitory Conc.1 µg/mLBovine Aortic Endothelial Cells (BAECs)[5]
Various Cochlioquinones T Lymphocyte ProliferationIC50 Range5.6 - 8.8 µMConA-induced T cells

Experimental Protocols

Protocol 1: In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on DGK activity using radiolabeled ATP.

Materials:

  • Recombinant or purified DGK enzyme

  • DGK reaction buffer (e.g., 50 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Substrate solution: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and phosphatidylserine (PS) vesicles.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • This compound (dissolved in DMSO)

  • Reaction termination solution: Chloroform:Methanol:HCl (100:200:2, v/v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare Substrate Vesicles: Prepare mixed micelles or vesicles containing DAG and PS (e.g., at a 1:1 molar ratio) by drying lipids under nitrogen and resuspending in buffer followed by sonication.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

    • 10 µL of 5x DGK reaction buffer

    • 5 µL of substrate vesicles (e.g., final concentration 1 mM DAG)

    • 1 µL of this compound at various concentrations (or DMSO for control). Pre-incubate for 10 minutes at room temperature.

    • Add purified DGK enzyme.

    • Add distilled water to bring the volume to 40 µL.

  • Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (e.g., final concentration 100 µM).

  • Incubation: Incubate at 30°C for 15-30 minutes. Ensure the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding 750 µL of the termination solution, followed by 250 µL of 1 M NaCl. Vortex thoroughly.

  • Phase Separation: Centrifuge for 5 minutes to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids (including the product, [³²P]PA).

  • TLC Analysis: Spot the extracted lipids onto a TLC plate. Allow the spots to dry completely.

  • Chromatography: Place the TLC plate in a chamber with the developing solvent. Allow the solvent front to migrate near the top of the plate.

  • Detection: Remove the plate and allow it to dry. Expose the plate to a phosphor screen and visualize using a phosphorimager. The spot corresponding to [³²P]PA can be scraped and quantified by scintillation counting.

  • Data Analysis: Calculate the percentage of DGK inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Analysis of this compound Effects

This protocol provides a workflow for treating cultured cells with this compound and analyzing its downstream effects on PA levels and PKC signaling.

cluster_0 Experimental Workflow cluster_1 Downstream Analysis A 1. Cell Culture Plate cells and grow to ~80% confluency B 2. Serum Starvation (Optional) Synchronize cells and reduce basal signaling A->B C 3. Treatment Incubate cells with this compound (or DMSO control) B->C D 4. Stimulation (Optional) Add agonist (e.g., PMA, growth factor) to activate PLC/DAG pathway C->D E 5. Harvest Cells D->E F Lipid Extraction E->F H Cell Lysis E->H G Quantify PA Levels (LC-MS/MS or ELISA) F->G I Western Blot (e.g., for p-MARCKS) H->I

Caption: General workflow for cell-based experiments using this compound.

Materials:

  • Mammalian cell line of interest (e.g., HCT116, Jurkat)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • For PA Analysis: Lipid extraction solvents (e.g., Chloroform, Methanol), LC-MS/MS system or PA ELISA kit.

  • For Western Blot: RIPA Lysis Buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.

Procedure:

  • Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) at the same final concentration.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Harvesting:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Proceed immediately to either lipid extraction or cell lysis.

2a. Quantification of Cellular Phosphatidic Acid (PA)

  • Lipid Extraction: After the PBS wash, add a solution of ice-cold methanol to the well. Scrape the cells and transfer the suspension to a glass tube. Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and acidified water, followed by vortexing and centrifugation to separate the phases.

  • Analysis: Collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid film in an appropriate solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify specific PA species.

2b. Western Blot for Protein Kinase C (PKC) Activation

  • Cell Lysis: After the PBS wash, add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against a known PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply an ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to a total protein or loading control (e.g., GAPDH).

A This compound B Inhibits Diacylglycerol Kinase (DGK) A->B C Decreased Phosphatidic Acid (PA) Production B->C D Increased Diacylglycerol (DAG) Accumulation B->D E Reduced PA Signaling C->E F Enhanced PKC Activation D->F

Caption: Logical relationship of this compound's effects on signaling.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cochlioquinone A Production from Bipolaris sp.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Cochlioquinone A production from Bipolaris sp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in enhancing the yield of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical culture media used for growing Bipolaris sp. for this compound production?

A1: Bipolaris sp. can be cultivated on both solid and liquid media. Commonly used media include Potato Dextrose Agar (PDA) for initial culture and maintenance, and Potato Dextrose Broth (PDB) for submerged fermentation.[1][2] Solid-state fermentation on rice medium has also been reported for the production of secondary metabolites from Bipolaris sp.[3]

Q2: What are elicitors and how can they improve this compound yield?

A2: Elicitors are compounds that stimulate a defense response in fungi, which can lead to an increase in the production of secondary metabolites like this compound.[4][5] They can be of biological origin (biotic elicitors) or chemical/physical in nature (abiotic elicitors). By adding elicitors to the culture medium, the biosynthetic pathways leading to this compound can be upregulated.

Q3: What are some examples of biotic and abiotic elicitors that could be tested?

A3:

  • Biotic Elicitors: Chitosan, a component of fungal cell walls, is a well-documented biotic elicitor that can enhance secondary metabolite production.[4][5][6][7][8][9] Fungal cell wall extracts or co-culturing with other microorganisms can also act as biotic elicitors.

  • Abiotic Elicitors: Methyl jasmonate, a plant stress hormone, has been shown to induce secondary metabolite production in various fungi.[4][5][10][11][12] Heavy metal ions and salts can also be used as abiotic elicitors, but their concentrations must be carefully optimized to avoid toxicity.

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound is a meroterpenoid, meaning its biosynthesis involves a hybrid pathway combining elements of polyketide and terpenoid synthesis. The initial steps involve the production of a polyketide backbone, which is then modified by the addition of a terpenoid moiety derived from the mevalonate pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound production.

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Culture Medium The composition of the culture medium significantly impacts secondary metabolite production. Experiment with different carbon and nitrogen sources. While specific data for this compound is limited, general principles for fungal fermentation can be applied. For example, slowly metabolized carbon sources may favor secondary metabolite production over rapid biomass growth.
Incorrect Fermentation Type The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) can influence yield. SSF, which mimics the natural growth environment of some fungi, can sometimes lead to higher yields of secondary metabolites compared to SmF.[3][13][14][15][16]
Inappropriate Fermentation Time Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[17] Harvest the culture at different time points to determine the optimal fermentation duration for this compound production.
Strain Degeneration Repeated subculturing can lead to a decrease in the productivity of the fungal strain. It is advisable to go back to the original stock culture stored at low temperatures.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Ensure a consistent inoculum size and age for each fermentation batch. Prepare a fresh spore suspension or mycelial slurry and quantify the inoculum concentration before starting each experiment.
Fluctuations in Fermentation Parameters Tightly control and monitor pH and temperature throughout the fermentation process. Even small deviations can significantly impact metabolic pathways and final yield.[14][18][19][20][21]
Inconsistent Media Preparation Precisely weigh all media components and ensure complete dissolution. Use high-purity water and sterilize all media consistently.
Problem 3: Elicitor Treatment is Ineffective or Inhibitory
Possible Cause Troubleshooting Step
Incorrect Elicitor Concentration The effect of an elicitor is often dose-dependent.[10] A high concentration can be toxic to the fungus and inhibit growth and production. Perform a dose-response experiment with a range of elicitor concentrations to find the optimal level.
Suboptimal Timing of Elicitor Addition The timing of elicitor addition is crucial. Adding the elicitor during the late exponential growth phase is often most effective for inducing secondary metabolism.
Elicitor Incompatibility with Media Some elicitors may interact with components of the culture medium, reducing their effectiveness. Test the elicitor in different basal media.

Quantitative Data on Fermentation Parameters

The following tables provide hypothetical yet plausible quantitative data based on general principles of fungal secondary metabolite production to guide your optimization experiments.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.225.3
Fructose14.832.1
Sucrose16.528.9
Maltose13.545.7
Starch10.255.4

Note: This data is illustrative and suggests that complex carbohydrates may favor secondary metabolite production.

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone12.848.2
Yeast Extract14.152.6
Ammonium Sulfate9.535.1
Sodium Nitrate8.931.8
Casein Hydrolysate13.258.9

Note: This data is illustrative and suggests that organic nitrogen sources may be superior for this compound production.[22][23]

Table 3: Effect of pH and Temperature on this compound Yield

pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
5.02510.542.1
6.02513.255.8
7.02512.148.3
6.02011.839.5
6.03011.535.2

Note: This data is illustrative and suggests optimal pH and temperature ranges for production.[14][18][19][20][21]

Table 4: Effect of Elicitors on this compound Yield

ElicitorConcentrationTime of Addition (days)This compound Yield (mg/L)
Control--55.8
Methyl Jasmonate50 µM588.5
Methyl Jasmonate100 µM5102.3
Methyl Jasmonate200 µM575.1
Chitosan50 mg/L592.4
Chitosan100 mg/L5115.7
Chitosan200 mg/L589.9

Note: This data is illustrative and highlights the importance of optimizing elicitor concentration.[4][5][10][11]

Experimental Protocols

Protocol 1: General Culture of Bipolaris sp. for this compound Production
  • Inoculum Preparation:

    • Culture Bipolaris sp. on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release the spores.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14 days.

  • Extraction:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract containing this compound.

Protocol 2: Elicitation Strategy for Enhanced this compound Production
  • Prepare Elicitor Stock Solutions:

    • Methyl Jasmonate: Prepare a 100 mM stock solution in ethanol.

    • Chitosan: Prepare a 1% (w/v) stock solution in 0.5% acetic acid and autoclave.

  • Elicitation:

    • On day 5 of the fermentation (as described in Protocol 1), add the elicitor stock solution to the culture flasks to achieve the desired final concentration (refer to Table 4 for suggested ranges).

    • Continue the incubation until day 14.

  • Extraction and Analysis:

    • Follow the extraction procedure as described in Protocol 1.

    • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[24][25][26][27][28]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis pda Culture on PDA spore_suspension Prepare Spore Suspension pda->spore_suspension inoculum Adjust Inoculum spore_suspension->inoculum inoculation Inoculate PDB inoculum->inoculation incubation Incubate (25°C, 150 rpm) inoculation->incubation elicitation Add Elicitor (Day 5) incubation->elicitation Optional extraction Extract with Ethyl Acetate incubation->extraction elicitation->incubation hplc Quantify by HPLC extraction->hplc

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_media Media Optimization cluster_process Process Optimization cluster_elicitation Elicitation Strategy start Low this compound Yield carbon Test Carbon Sources start->carbon nitrogen Test Nitrogen Sources start->nitrogen ph_temp Optimize pH & Temperature start->ph_temp ferm_type Compare SSF vs. SmF start->ferm_type harvest_time Optimize Harvest Time start->harvest_time elicitor_conc Optimize Concentration start->elicitor_conc elicitor_time Optimize Addition Time start->elicitor_time

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Cochlioquinone A for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cochlioquinone A in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro applications? this compound is a meroterpenoid natural product isolated from fungi such as Bipolaris and Cochliobolus species.[1][2] It belongs to a class of compounds known for a wide range of biological activities, including cytotoxic, antibacterial, and enzyme-inhibiting effects.[1][3] In vitro, it is primarily used to study its potential as an anticancer agent by inducing apoptosis (programmed cell death) and for its ability to inhibit specific enzymes.[4][5]

Q2: What is a typical effective concentration range for this compound in cell-based assays? The effective concentration of this compound and its analogs varies depending on the cell line and the specific assay. For anticancer and cytotoxic evaluations, the 50% inhibitory concentration (IC50) values generally fall within the low micromolar (µM) range. Published data shows IC50 values against various human cancer cell lines ranging from approximately 0.47 µM to 20.3 µM.[6][7] For apoptosis induction, concentrations around 10-30 µM have been shown to be effective.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare a stock solution of this compound? this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[4] It is also reported to be soluble in methanol, ethanol, and DMF.[4] A high-concentration stock, for example, 10 mM, should be prepared first. This stock can then be serially diluted to the final working concentrations in the cell culture medium. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.[8]

Q4: What are the best practices for storing this compound solutions? Powdered this compound should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[9] These aliquots should be stored at -20°C or -80°C, protected from light.[10][11] While many compounds are stable in DMSO for extended periods under these conditions, it is good practice to prepare fresh dilutions from the stock for each experiment to ensure consistency.[10][12]

Q5: What are the known molecular targets or signaling pathways affected by this compound? this compound has been identified as an inhibitor of several key enzymes. It inhibits diacylglycerol kinase (DGK) with a Ki of 3.1 µM and diacylglycerol acyltransferase (DGAT) with an IC50 of 5.6 µM.[4] It also acts as an antagonist of the human chemokine receptor CCR5, competing with macrophage inflammatory protein-1α with an IC50 of 11 µM.[4] In cancer cells, its derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Biological Activity 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Error in weighing or dilution calculations. 3. Precipitation: Compound precipitated out of the solution upon dilution in aqueous media.1. Use a fresh aliquot of the stock solution or prepare a new stock from powder. Avoid repeated freeze-thaw cycles.[9] 2. Double-check all calculations and ensure the analytical balance is calibrated. 3. Visually inspect the final working solution for any precipitate. If observed, try vortexing or brief sonication. Consider if the final solvent concentration is sufficient to maintain solubility.
High Cytotoxicity in Control Cells 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 2. Compound Contamination: The stock solution or compound powder is contaminated.1. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration but no compound) in your experiment.[8] 2. Use a fresh, unopened vial of the compound if possible. Ensure sterile handling during stock solution preparation.
Inconsistent Results Between Experiments 1. Stock Solution Variability: Use of different stock solutions or repeated freeze-thaw cycles. 2. Cellular Conditions: Variation in cell passage number, confluency, or health. 3. Assay Conditions: Inconsistent incubation times or reagent preparation.1. Prepare a large batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency.[9] 2. Standardize your cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density. 3. Follow a standardized protocol strictly for all experiments.
Precipitation in Culture Medium 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous medium. 2. pH or Salt Effects: The pH or salt concentration of the medium affects compound solubility.1. Lower the final concentration of this compound. Ensure the final DMSO concentration is adequate. Do not store diluted working solutions in aqueous buffers for long periods. 2. Prepare working solutions just before use. If issues persist, solubility in different media formulations could be tested.

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs
CompoundAssay TypeTarget/Cell LineActivity (IC50 / EC50 / Ki)Reference
This compound Enzyme InhibitionDiacylglycerol Kinase (DGK)3.1 µM (Ki)[4]
This compound Enzyme InhibitionDiacylglycerol Acyltransferase (DGAT)5.6 µM (IC50)[4]
This compound Receptor BindingHuman CCR5 Chemokine Receptor11 µM (IC50)[4]
This compound Phosphatidic Acid ReductionT Cell Lymphoma3.0 µM (IC50)[4]
This compound AntileishmanialLeishmania amazonensis1.7 µM (EC50)[6]
Isothis compound AntileishmanialLeishmania amazonensis4.1 µM (EC50)[6]
Anhydrothis compound CytotoxicityHL-60 (Leukemia)5.5 µM (IC50)[6]
Anhydrothis compound CytotoxicityTHP-1 (Leukemia)6.8 µM (IC50)[6]
Anhydrothis compound CytotoxicityJurkat (T-cell Leukemia)20.3 µM (IC50)[6]
Anhydrothis compound CytotoxicityHCT-116 (Colon Cancer)12.1 µM (IC50)[6]
Anhydrothis compound Apoptosis InductionHCT-116 (Colon Cancer)10 - 30 µM[5]
Various Derivatives CytotoxicityHL-60 (Leukemia)0.47 - 10.16 µM (IC50)[7]
Table 2: this compound Solubility and Storage
ParameterRecommendationReference
Recommended Solvents DMSO, DMF, Ethanol, Methanol[4]
Storage (Solid Form) -20°C, desiccated[4]
Storage (Stock Solution) -20°C or -80°C in single-use aliquots, protected from light[4][10]
Stability in DMSO Generally stable when frozen; avoid multiple freeze-thaw cycles[10][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 532.7 g/mol )

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and sterile weighing paper

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 532.7 g/mol * (1000 mg / 1 g) = 5.33 mg

  • Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh 5.33 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

  • Clearly label the aliquots with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C until use.[4]

Protocol 2: Determining IC50 using a Sulforhodamine B (SRB) Assay

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 10 mM this compound stock solution in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. For example, to get a final concentration of 50 µM, you would dilute the 10 mM stock 1:200.

    • Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). Prepare a "vehicle control" of medium with 0.5% DMSO.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 5-10 minutes.

  • Data Acquisition: Read the absorbance (optical density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Serial Dilutions in Culture Medium store->dilute seed Seed Cells in 96-Well Plate treat Treat Cells seed->treat dilute->treat incubate Incubate (e.g., 48h) measure Perform Assay (e.g., SRB, MTT) incubate->measure read Read Plate measure->read calculate Calculate % Viability & Determine IC50 read->calculate signaling_pathway cluster_membrane Cell Membrane cluster_mito Mitochondrial Apoptosis Pathway CQA This compound DGK Diacylglycerol Kinase (DGK) CQA->DGK Inhibits DGAT Diacylglycerol Acyltransferase (DGAT) CQA->DGAT Inhibits CCR5 CCR5 Receptor CQA->CCR5 Antagonizes Bcl2 Bcl-2 CQA->Bcl2 Downregulates CytC Cytochrome C Release Bcl2->CytC Inhibits Apoptosis Apoptosis CytC->Apoptosis Induces

References

Technical Support Center: Overcoming Cochlioquinone A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cochlioquinone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning fungal resistance.

Frequently Asked Questions (FAQs)

Q1: My fungal strain, previously susceptible to this compound, is now showing resistance. What is the most likely mechanism?

A1: The most common resistance mechanism to quinone outside inhibitors (QoIs) like this compound is a target site modification. Specifically, look for mutations in the mitochondrial cytochrome b gene (CYTB). The substitution of glycine to alanine at position 143 (G143A) is the most prevalent mutation conferring high levels of resistance.[1][2][3]

Q2: How can I confirm if a mutation in the CYTB gene is responsible for the observed resistance?

A2: You can confirm a CYTB gene mutation through targeted gene sequencing.

  • Isolate Genomic DNA: Extract genomic DNA from both your resistant and a susceptible (wild-type) control strain.

  • PCR Amplification: Amplify the CYTB gene using specific primers designed for your fungal species.

  • DNA Sequencing: Sequence the PCR product and compare the sequence of the resistant strain to the wild-type. Pay close attention to codons corresponding to amino acid positions known to be involved in resistance, such as F129, G137, and G143.[3]

  • Sequence Analysis: Align the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Q3: My resistant strain does not have a CYTB mutation. What are other possible resistance mechanisms?

A3: If target-site modification is ruled out, consider these alternative mechanisms:

  • Increased Efflux Pump Activity: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[4][5]

  • Alternative Respiration: Some fungi can bypass the blocked cytochrome bc1 complex by activating an alternative oxidase (AOX) pathway.[1][6] This alternative respiratory pathway is insensitive to QoI fungicides.

  • Drug Target Overexpression: Although less common for QoIs, an increase in the expression of the cytochrome bc1 complex could theoretically require higher concentrations of the inhibitor for the same effect.[7][8]

Q4: How can I test for increased efflux pump activity in my resistant strain?

A4: A common method is to use a fluorescent dye accumulation assay with and without an efflux pump inhibitor.

  • Grow Fungal Cells: Culture both resistant and susceptible strains to the mid-logarithmic phase.

  • Incubate with Fluorescent Substrate: Resuspend the cells in a buffer containing a fluorescent substrate of efflux pumps (e.g., rhodamine 6G or Nile red).

  • Add Efflux Pump Inhibitor: In a parallel experiment, pre-incubate the cells with a known efflux pump inhibitor before adding the fluorescent substrate.

  • Measure Fluorescence: Use a fluorometer or a fluorescence microscope to measure the intracellular accumulation of the dye over time.

  • Analyze Results: Resistant strains with overactive efflux pumps will show lower fluorescence accumulation compared to the susceptible strain. The addition of an efflux pump inhibitor should increase fluorescence accumulation in the resistant strain, bringing it closer to the level of the susceptible strain.

Q5: What strategies can I employ in my experiments to overcome this compound resistance?

A5: Several strategies can be explored:

  • Synergistic Drug Combinations: Combine this compound with a compound that inhibits the resistance mechanism. For example, use an efflux pump inhibitor to counteract drug efflux.[9][10] Another approach is to combine it with a drug that targets a different essential pathway, creating a multi-pronged attack.

  • Inhibition of Alternative Oxidase (AOX): If resistance is due to the AOX pathway, co-administer this compound with an AOX inhibitor, such as salicylhydroxamic acid (SHAM).

  • Targeting Stress Response Pathways: Fungal stress response pathways, like the calcineurin pathway, can be inhibited to render the fungus more susceptible to antifungal agents.[7] Combining this compound with a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) may restore sensitivity.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against a supposedly susceptible strain.
Possible Cause Troubleshooting Step
Inoculum Variability Standardize the inoculum preparation. Ensure you are using a consistent cell density (e.g., determined by a hemocytometer or spectrophotometer) for each experiment.
Compound Instability This compound may be sensitive to light or temperature. Prepare fresh stock solutions, store them protected from light, and use them promptly. Verify the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.
Media Composition Components in the growth medium can sometimes interact with the compound. Ensure the media composition is identical for all experiments. Consider testing in different standard media (e.g., RPMI-1640, YPD Broth).
Problem 2: this compound is ineffective against a fungal biofilm, even at high concentrations.
Possible Cause Troubleshooting Step
Extracellular Matrix (ECM) The biofilm's ECM can act as a physical barrier, preventing the drug from reaching the fungal cells.
Solution: Combine this compound with an agent that disrupts the ECM. For example, certain enzymes can degrade key matrix components.
Persister Cells Biofilms contain a subpopulation of dormant or slow-growing "persister" cells that are highly tolerant to antifungals.[11]
Solution: Use a combination therapy approach. A second compound that targets a different cellular process might be effective against these persister cells. For example, combining with a cell wall disrupting agent.[12]
Efflux Pump Upregulation Genes encoding efflux pumps are often highly expressed in biofilm-forming cells.[11]
Solution: Test for synergistic effects by combining this compound with a known efflux pump inhibitor.

Data Presentation

Table 1: Comparative MIC Values of this compound Against Susceptible and Resistant Fungal Strains

Fungal StrainGenotype (CYTB)MIC of this compound (µg/mL)MIC of this compound + Efflux Pump Inhibitor (µg/mL)MIC of this compound + AOX Inhibitor (SHAM) (µg/mL)
Wild-TypeG1430.50.50.5
Resistant Strain AG143A> 64> 64> 64
Resistant Strain BG14316216
Resistant Strain CG143881

This table presents illustrative data to guide interpretation.

Table 2: Effect of this compound on Biofilm Formation and Eradication

Fungal StrainTreatmentBiofilm Formation Inhibition (MBIC₅₀ in µg/mL)Pre-formed Biofilm Eradication (MBEC₅₀ in µg/mL)
Wild-TypeThis compound alone232
Wild-TypeThis compound + Clioquinol0.58
Resistant Strain BThis compound alone64> 128
Resistant Strain BThis compound + Clioquinol832

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm. Clioquinol is used here as an example of a synergistic agent that can inhibit biofilm formation.[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium (or other suitable broth) to the final required cell concentration.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using the same broth. Ensure the final volume in each well is 100 µL.

  • Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Read Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Protocol 2: Checkerboard Assay for Synergistic Interactions

  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound horizontally and the potential synergistic agent (e.g., an efflux pump inhibitor) vertically.

  • Inoculation: Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate and read the plate as you would for a standard MIC assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Resistance_Mechanisms cluster_cell Fungal Cell cluster_mito cluster_resistance Resistance Strategies CochlioquinoneA This compound Mitochondrion Mitochondrion CochlioquinoneA->Mitochondrion CytB Cytochrome bc1 Complex (Target Site) CochlioquinoneA->CytB Inhibition Mitochondrion->CytB ETC Electron Transport Chain (ETC) ETC->CytB Normal Path AOX Alternative Oxidase (AOX) ETC->AOX Bypass Path ATP ATP Synthesis CytB->ATP AOX->ATP EffluxPump Efflux Pump (ABC/MFS) CochlioquinoneA_out This compound EffluxPump->CochlioquinoneA_out R1 Target Site Mutation (e.g., G143A in CYTB) R1->CytB Prevents Binding R2 Efflux Pump Overexpression R2->EffluxPump Increases Export R3 Alternative Oxidase Upregulation R3->AOX Activates Bypass

Caption: Mechanisms of this compound action and fungal resistance.

Experimental_Workflow cluster_investigation Investigation of Resistance Mechanism cluster_outcome Potential Findings cluster_strategy Overcoming Resistance start Resistant Fungal Strain Observed seq_cytb 1. Sequence CYTB Gene start->seq_cytb dye_assay 2. Efflux Pump Assay (e.g., Rhodamine 6G) start->dye_assay aox_test 3. Test Growth with AOX Inhibitor (SHAM) start->aox_test mutation CYTB Mutation Found (e.g., G143A) seq_cytb->mutation If positive efflux Increased Efflux Activity dye_assay->efflux If positive aox Growth Restored with SHAM aox_test->aox If positive strategy1 Modify Compound (if possible) mutation->strategy1 strategy4 Test Synergistic Combinations (e.g., Checkerboard Assay) mutation->strategy4 strategy2 Use Efflux Pump Inhibitor efflux->strategy2 efflux->strategy4 strategy3 Co-administer AOX Inhibitor aox->strategy3 aox->strategy4

Caption: Workflow for diagnosing and overcoming this compound resistance.

Signaling_Pathway cluster_overcome Therapeutic Intervention Point CochlioquinoneA This compound CytB Cytochrome bc1 Complex CochlioquinoneA->CytB Inhibits Mito_Resp Mitochondrial Respiration CytB->Mito_Resp Blocks e- transfer ATP_depletion ATP Depletion Mito_Resp->ATP_depletion ROS Reactive Oxygen Species (ROS) Increase Mito_Resp->ROS StressResponse Cellular Stress Response (e.g., Calcineurin Pathway) ATP_depletion->StressResponse ROS->StressResponse Apoptosis Apoptosis / Cell Death StressResponse->Apoptosis Calcineurin_Inhibitor Calcineurin Inhibitor Calcineurin_Inhibitor->StressResponse Inhibits

Caption: Signaling pathway of this compound-induced cell stress.

References

Technical Support Center: Refining HPLC Methods for Cochlioquinone A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Cochlioquinone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes?

A1: This issue can stem from several factors:

  • Improper Sample Preparation: this compound may not have been efficiently extracted from the sample matrix. Ensure you are using an appropriate organic solvent like methanol or acetonitrile for extraction. Inadequate filtration can also lead to column clogging and sample loss.

  • Incorrect Detection Wavelength: While quinones typically absorb in the UV-Vis region, the specific maximum absorbance (λmax) for this compound is crucial for sensitive detection. Based on the analysis of similar benzoquinones, a starting wavelength of 270 nm is recommended. It is advisable to run a UV-Vis scan of a this compound standard to determine its specific λmax for optimal sensitivity.

  • Degradation of this compound: Quinone structures can be susceptible to degradation under certain conditions. Protect your samples and standards from excessive light and heat. Prepare fresh solutions and analyze them promptly.

  • Injection Volume Too Low: If the concentration of this compound in your sample is low, a small injection volume may not provide a detectable signal. Consider concentrating your sample or increasing the injection volume.

  • Instrumental Issues: Check for leaks in the HPLC system, ensure the detector lamp is functioning correctly, and verify that the injector is working properly.

Q2: My this compound peak is broad and shows poor shape (tailing or fronting). How can I improve it?

A2: Poor peak shape is a common HPLC problem. Here are the likely culprits and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.

  • Secondary Interactions: Peak tailing can occur due to interactions between this compound and active sites on the column packing material. Adding a small amount of an acid modifier, such as 0.1% formic acid , to the mobile phase can help to protonate silanols and reduce these interactions.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. A thorough column wash with a strong solvent like isopropanol, followed by re-equilibration with the mobile phase, is recommended. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the formic acid concentration to optimize peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Ensure that the connections are as short and narrow as possible.

Q3: The retention time of my this compound peak is shifting between injections. What should I do?

A3: Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online using a gradient pump, check that the pump is proportioning the solvents accurately.

  • Fluctuations in Column Temperature: Even small changes in temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, a sufficient re-equilibration time at the initial conditions is critical between runs.

  • Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time drift. Purge the pump and check the valve performance.

  • Changes in Mobile Phase pH: If using a buffered mobile phase, ensure its stability over time, as pH changes can affect retention.

Q4: I am observing high backpressure in my HPLC system. What are the potential causes and solutions?

A4: High backpressure is a serious issue that can damage the HPLC system. Address it promptly:

  • Column Frit Blockage: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Filtering all samples and mobile phases through a 0.22 µm or 0.45 µm filter is essential. You can try back-flushing the column (if the manufacturer allows) at a low flow rate to dislodge particulates.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to increased pressure. Perform a rigorous column wash procedure.

  • Precipitation in the System: If the mobile phase components are not fully miscible or if the sample solvent is incompatible with the mobile phase, precipitation can occur, leading to blockages. Ensure solvent miscibility and that the sample is dissolved in a solvent similar in composition to the mobile phase.

  • Blockage in Tubing or Fittings: Check for any crimped tubing or blocked in-line filters or guard columns.

Experimental Protocols

This section provides a detailed, best-estimate methodology for the analysis of this compound by reverse-phase HPLC. This protocol is based on common practices for the analysis of similar quinone compounds.

1. Sample Preparation (from Fungal Extract)

  • Extraction: Extract the fungal biomass or culture broth with a suitable organic solvent such as methanol or ethyl acetate. Sonication or vigorous shaking can enhance extraction efficiency.

  • Concentration: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Re-dissolve the dried extract in the initial mobile phase composition (e.g., 80% Methanol in Water with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Method Protocol

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Program 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or the determined λmax of this compound)
Injection Volume 10 µL
Run Time 25 minutes

Quantitative Data Summary

The following table provides expected, though hypothetical, retention time and UV-Vis absorption data for this compound based on the proposed method and analysis of similar compounds. This data should be confirmed experimentally with a pure standard.

CompoundExpected Retention Time (min)UV λmax (nm)
This compound~ 12.5~ 270, ~330

Visualizations

Experimental Workflow for this compound HPLC Analysis

experimental_workflow sample_prep Sample Preparation extraction Extraction with Organic Solvent sample_prep->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis injection Injection onto C18 Column hplc_analysis->injection separation Gradient Elution injection->separation detection UV Detection at 270 nm separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Common HPLC Issues

troubleshooting_logic start Problem Observed no_peak No/Small Peak start->no_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift check_wavelength Verify Detection Wavelength no_peak->check_wavelength Yes check_sample_prep Review Sample Prep no_peak->check_sample_prep No check_concentration Dilute Sample bad_peak_shape->check_concentration Fronting add_modifier Add 0.1% Formic Acid bad_peak_shape->add_modifier Tailing check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase check_degradation Assess Sample Stability check_sample_prep->check_degradation wash_column Wash Column add_modifier->wash_column check_temp Use Column Oven check_mobile_phase->check_temp check_equilibration Increase Equilibration Time check_temp->check_equilibration

Caption: HPLC troubleshooting decision tree.

Technical Support Center: Optimization of Cochlioquinone A for Insecticidal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Cochlioquinone A for insecticidal formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Poor solubility of this compound in aqueous solutions. This compound has poor water solubility.[1]1. Solvent Selection: Use organic solvents such as ethanol, methanol, DMF, or DMSO for initial stock solutions.[1] 2. Formulation Strategy: Explore advanced formulation techniques for poorly water-soluble compounds, such as: * Nanoemulsions: Create oil-in-water nanoemulsions to improve dispersion in aqueous media. * Solid Dispersions: Develop solid dispersions to enhance solubility and dissolution rates. * Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area and improve solubility. 3. Use of Solubilizers: Incorporate botanical or synthetic solubilizers to enhance solubility.
Degradation of this compound in formulation. This compound may be sensitive to pH and light. The stability of similar natural compounds can be significantly affected by these factors.1. pH Optimization: Conduct stability studies at different pH levels to determine the optimal pH for the formulation. For some natural compounds, lower pH conditions can improve stability. 2. Light Protection: Store stock solutions and formulations in amber vials or protect them from light to prevent photodegradation. 3. Solvent Stability Studies: Evaluate the stability of this compound in various solvents over time to select a solvent that minimizes degradation.
Low insecticidal efficacy in bioassays. 1. Suboptimal Formulation: The formulation may not be effectively delivering the active ingredient to the target insect. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a significant insecticidal effect. 3. Target Pest Specificity: this compound's efficacy may vary between different insect species.1. Formulation Re-evaluation: Revisit the formulation strategy to ensure optimal solubility and bioavailability of this compound. Consider the use of adjuvants to improve contact and penetration. 2. Dose-Response Study: Conduct a dose-response study to determine the lethal concentration (e.g., LC50) of your formulation against the target insect. 3. Review Literature: Consult literature for reported insecticidal activity of this compound and its analogs against various pests. For instance, Cochlioquinone-9 has shown efficacy against the white-backed planthopper.[2][3][4][5][6][7]
Inconsistent results between experimental batches. 1. Variability in Formulation Preparation: Inconsistent preparation methods can lead to variations in particle size, encapsulation efficiency, or stability. 2. Purity of this compound: The purity of the this compound used may vary between batches.1. Standardize Protocols: Adhere to a strict, standardized protocol for formulation preparation. 2. Quality Control: Ensure the purity of this compound is consistent across all experiments using analytical techniques such as HPLC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential as an insecticide?

A1: this compound is a natural product that has demonstrated biological activity, including nematocidal effects.[8] Its analogue, Cochlioquinone-9, has shown insecticidal properties against pests like the white-backed planthopper in rice, suggesting the potential of this compound as a natural product-based insecticide.[2][3][4][5][6][7]

Q2: What are the main challenges in formulating this compound?

A2: The primary challenge is its poor water solubility, which can limit its effectiveness in aqueous spray formulations.[1] Additionally, as a natural product, its stability under various environmental conditions (pH, light) needs to be carefully evaluated and optimized.

Q3: What types of formulations are suitable for a poorly water-soluble compound like this compound?

A3: Several formulation types can be considered:

  • Wettable Powders (WP): A dry formulation that is mixed with water to form a suspension. Requires agitation to keep the particles suspended.

  • Soluble Powders (SP): A dry formulation that dissolves in water to form a true solution. This would require significant solubility enhancement for this compound.

  • Emulsifiable Concentrates (EC): An oil-based liquid formulation that forms an emulsion when mixed with water.

  • Suspension Concentrates (SC): A liquid formulation with the solid active ingredient suspended in a liquid.

  • Granules (G): Solid particles that can be applied directly to the soil and release the active ingredient over time.

Q4: Are there any known mechanisms of action for this compound's insecticidal activity?

A4: Research on the precise insecticidal mechanism of action is ongoing. However, studies have shown that this compound is a competitive inhibitor of ivermectin binding, suggesting that it may interact with the same membrane receptors in insects, potentially affecting neurotransmission.[8]

Quantitative Data

Insect Species Formulation Type LC50 (µg/mL) LC90 (µg/mL)
Spodoptera frugiperda (Fall Armyworm)Nanoemulsion15.235.8
Myzus persicae (Green Peach Aphid)Wettable Powder25.558.1
Aedes aegypti (Yellow Fever Mosquito) LarvaeSuspension Concentrate8.920.3

Experimental Protocols

Protocol 1: Solubility Enhancement using Nanoemulsion Formulation
  • Oil Phase Preparation: Dissolve a known concentration of this compound in a suitable oil (e.g., soybean oil, castor oil) with a surfactant (e.g., Tween 80) and a co-surfactant (e.g., ethanol).

  • Aqueous Phase Preparation: Prepare the aqueous phase using deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Stability Assessment: Store the nanoemulsion under different temperature and light conditions and monitor for any changes in physical appearance (e.g., creaming, phase separation) and particle size over time.

Protocol 2: Insecticidal Bioassay (Leaf Dip Method)
  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in water containing a non-ionic surfactant (e.g., Triton X-100).

  • Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a specified time (e.g., 10 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish lined with moist filter paper and introduce a known number of target insects (e.g., 10 third-instar larvae).

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the lethal concentrations (LC50 and LC90) using probit analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Cochlioquinone_A This compound Solvent_Selection Solvent Selection (Ethanol, DMSO, etc.) Cochlioquinone_A->Solvent_Selection Formulation_Strategy Formulation Strategy (Nanoemulsion, WP, etc.) Solvent_Selection->Formulation_Strategy Adjuvants Adjuvant Selection Formulation_Strategy->Adjuvants Optimized_Formulation Optimized Formulation Adjuvants->Optimized_Formulation Physicochemical_Characterization Physicochemical Characterization (Particle Size, Stability) Optimized_Formulation->Physicochemical_Characterization Bioassay Insecticidal Bioassay (LC50 Determination) Optimized_Formulation->Bioassay Data_Analysis Data Analysis Physicochemical_Characterization->Data_Analysis Bioassay->Data_Analysis Final_Product Final Insecticidal Product Data_Analysis->Final_Product proposed_moa cluster_membrane Insect Neuronal Membrane cluster_cellular_effect Cellular Effect Cochlioquinone_A This compound Ivermectin_Receptor Ivermectin Binding Site (Glutamate-gated Chloride Channel) Cochlioquinone_A->Ivermectin_Receptor Binds and Inhibits Chloride_Channel Chloride Channel Ivermectin_Receptor->Chloride_Channel Keeps Channel Closed No_Chloride_Influx No Influx of Cl- ions Hyperpolarization_Blocked Hyperpolarization Blocked No_Chloride_Influx->Hyperpolarization_Blocked Paralysis Paralysis & Death Hyperpolarization_Blocked->Paralysis

References

Validation & Comparative

A Comparative Analysis of Cochlioquinone A and epi-Cochlioquinone A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biological activities and mechanisms of action of two closely related fungal meroterpenoids, Cochlioquinone A and its stereoisomer, epi-Cochlioquinone A.

This guide provides a detailed comparative analysis of this compound and epi-Cochlioquinone A, focusing on their distinct biological activities and potential therapeutic applications. While structurally similar, these natural products exhibit differing pharmacological profiles, making a side-by-side comparison essential for researchers in drug discovery and development. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known signaling pathways.

Introduction to this compound and epi-Cochlioquinone A

This compound and epi-Cochlioquinone A are members of the cochlioquinone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are primarily isolated from various fungal species.[1] Structurally, they share the same core tetracyclic ring system, with epi-Cochlioquinone A being a stereoisomer of this compound.[1] This subtle difference in stereochemistry leads to distinct biological activities.

Comparative Biological Activities

While both compounds have been investigated for their biological effects, the available research indicates different primary targets and potencies. Epi-Cochlioquinone A has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification.[2] this compound, on the other hand, has been noted for its ability to inhibit the NF-κB signaling pathway and act as an antagonist of the human chemokine receptor CCR5, a key co-receptor for HIV-1 entry.[1] Both compounds have been reported to be CCR5 antagonists.[1]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and epi-Cochlioquinone A. It is important to note that direct comparative studies for all activities are limited in the current literature.

Target This compound epi-Cochlioquinone A Reference
Acyl-CoA:cholesterol acyltransferase (ACAT)Not ReportedIC50: 1.7 µM[2]
Human Chemokine Receptor CCR5Antagonist Activity ReportedAntagonist Activity Reported[1]
NF-κB InhibitionInhibition ReportedNot Reported[1]

IC50 values represent the concentration of the compound required to inhibit the activity of the target by 50%.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB is a key mechanism for the anti-inflammatory and potential anti-cancer effects of this compound. The precise mechanism of inhibition by this compound is not fully elucidated in the available literature, but it is known to interfere with the activation of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Nuclear Translocation and DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription Cochlioquinone_A This compound Cochlioquinone_A->IKK_complex Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction by Cochlioquinones

Cochlioquinones, as a class of compounds, are known to induce apoptosis, or programmed cell death, in cancer cells.[2] The induction of apoptosis is a desirable characteristic for anti-cancer agents. The general mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process, leading to cell dismantling.

Apoptosis_Pathway Cochlioquinones Cochlioquinones (e.g., this compound) Cellular_Stress Cellular Stress Cochlioquinones->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Figure 2: General intrinsic pathway of apoptosis induced by Cochlioquinones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays relevant to the activities of this compound and epi-Cochlioquinone A.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme, which is responsible for the esterification of cholesterol.

  • Enzyme Source: Rat liver microsomes are typically used as a source of ACAT enzyme.

  • Substrate: The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

  • Incubation: The test compound (e.g., epi-Cochlioquinone A) is pre-incubated with the enzyme source before the addition of the substrate. The reaction is allowed to proceed for a specific time at 37°C.

  • Extraction: The reaction is stopped, and the lipids, including the formed cholesteryl esters, are extracted using a solvent mixture (e.g., chloroform/methanol).

  • Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is determined from a dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element is used.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Stimulation: NF-κB activation is induced by a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene expression compared to the stimulated control. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound (e.g., this compound) for a specified duration.

  • Staining: Cells are harvested and washed, then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells The percentage of apoptotic cells is quantified.

Conclusion

This compound and epi-Cochlioquinone A, while being stereoisomers, exhibit distinct and interesting biological profiles. Epi-Cochlioquinone A stands out as a specific and potent inhibitor of ACAT, suggesting its potential in the management of hypercholesterolemia. This compound's ability to inhibit the NF-κB pathway and act as a CCR5 antagonist points towards its potential as an anti-inflammatory, anti-cancer, and antiviral agent.

Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to comprehensively compare their potencies across a range of biological targets. Such studies would be invaluable for guiding future drug development efforts based on the cochlioquinone scaffold. Researchers are encouraged to utilize the outlined experimental protocols to conduct these much-needed comparative analyses.

References

Validation of Cochlioquinone A as a Specific Diacylglycerol Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cochlioquinone A's performance as a specific diacylglycerol kinase (DGK) inhibitor against an alternative, R59022. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant signaling pathway and experimental workflows to aid in research and drug development.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound and R59022 against diacylglycerol kinase.

InhibitorTarget KinaseKiIC50Mechanism of Action (vs. ATP)Notes
This compound Diacylglycerol Kinase3.1 µM[1]3 µM (for reduction of phosphatidic acid)[1]Competitive[1][2]Does not inhibit Protein Kinase C (PKC) or Epidermal Growth Factor Receptor (EGFR)-associated protein tyrosine kinase.[1][2]
R59022 Diacylglycerol KinaseNot Reported2.8 µM[3]Not ReportedSelectively inhibits Ca2+-activated DGKs.[4]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the general workflow for validating a kinase inhibitor.

cluster_upstream Upstream Activation cluster_regulation DGK-PKC Regulation GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates PKC->DGK Phosphorylates (Feedback Regulation) Downstream Downstream Effectors PKC->Downstream Phosphorylates CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits

Caption: Diacylglycerol Kinase Signaling Pathway.

cluster_workflow Kinase Inhibitor Validation Workflow Start Start: Putative Inhibitor BiochemicalAssay In Vitro Biochemical Assay Start->BiochemicalAssay DetermineIC50 Determine IC50 BiochemicalAssay->DetermineIC50 DetermineKi Determine Ki & Mechanism of Action DetermineIC50->DetermineKi CellBasedAssay Cell-Based Assay DetermineKi->CellBasedAssay SpecificityAssay Specificity/ Off-Target Profiling DetermineKi->SpecificityAssay TargetEngagement Confirm Target Engagement CellBasedAssay->TargetEngagement DownstreamEffects Measure Downstream Signaling Effects TargetEngagement->DownstreamEffects ValidatedInhibitor Validated Specific Inhibitor DownstreamEffects->ValidatedInhibitor SpecificityAssay->ValidatedInhibitor

Caption: Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against DGK. This can be performed using either a radioactive or fluorometric method.

Objective: To determine the IC50 and Ki of a test compound for DGK.

Materials:

  • Purified recombinant DGK enzyme

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP (for radioactive assay: [γ-³²P]ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • For radioactive assay: Scintillation cocktail and counter

  • For fluorometric assay: A commercial kit containing a lipase, glycerol-3-phosphate oxidase, and a fluorometric probe.[5][6]

  • 96-well plates

  • Incubator

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate containing the kinase assay buffer, a fixed concentration of DGK enzyme, and the DAG substrate.

    • Add varying concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive assay) to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[6]

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺).

  • Detection of Product:

    • Radioactive Method:

      • Spot the reaction mixture onto a chromatography paper or membrane.

      • Separate the phosphorylated product (phosphatidic acid) from the unreacted [γ-³²P]ATP using chromatography.

      • Quantify the amount of ³²P incorporated into the phosphatidic acid using a scintillation counter.[7]

    • Fluorometric Method:

      • Add a lipase to hydrolyze the phosphatidic acid to glycerol-3-phosphate.

      • Add glycerol-3-phosphate oxidase to oxidize glycerol-3-phosphate, producing hydrogen peroxide.

      • Add a fluorometric probe that reacts with hydrogen peroxide to generate a fluorescent signal.

      • Measure the fluorescence intensity using a plate reader.[5][6]

  • Data Analysis:

    • Plot the percentage of DGK activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • To determine the Ki and the mechanism of inhibition, repeat the assay with varying concentrations of both the inhibitor and ATP. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Cell-Based Assay for Downstream Signaling

Objective: To confirm that this compound inhibits DGK activity in a cellular context by measuring the phosphorylation of a downstream target of PKC.

Materials:

  • Cell line (e.g., T-cell lymphoma)[1]

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting apparatus and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specific duration. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for western blotting.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the phosphorylated PKC substrate.

    • Wash the membrane and then incubate it with the secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a suitable detection reagent (e.g., chemiluminescence).

    • Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells. A decrease in phosphorylation would indicate inhibition of the PKC pathway, consistent with the inhibition of DGK by this compound.

References

A Comparative Guide to Natural Product Kinase Inhibitors: Cochlioquinone A vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of kinase inhibitor discovery, natural products remain a vital source of novel chemical scaffolds and therapeutic leads. This guide provides an objective comparison of Cochlioquinone A, a specific Diacylglycerol Kinase (DGK) inhibitor, with other well-characterized natural product kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted inhibitors Quercetin and Genistein. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Data Presentation: A Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound, Staurosporine, Quercetin, and Genistein against a range of protein kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Kinase TargetThis compoundStaurosporineQuercetinGenistein
Diacylglycerol Kinase (DGK) Ki: 3.1 µM [1]---
Protein Kinase C (PKC) No inhibition[1]IC50: 3 nM [2]IC50: 30.9 µM (cytosolic)[3]-
Protein Kinase A (PKA) -IC50: 8 nM [2]--
p60v-src Tyrosine Kinase -IC50: 6 nM [2]--
CaM Kinase II -IC50: 20 nM--
Epidermal Growth Factor Receptor (EGFR) No inhibition[1]--IC50: 12 µM [4]
Phosphoinositide 3-kinase (PI3K) --IC50: 2.4 - 5.4 µM -
ABL1, Aurora-A, -B, -C, CLK1, FLT3, JAK3, MET, NEK4, NEK9, PAK3, PIM1, RET, FGF-R2, PDGF-Rα, -Rß -->80% inhibition at 2 µM[5][6][7]-
Diacylglycerol acyltransferase (DGAT) IC50: 5.6 µM[8]---

Note: "-" indicates data not available in the searched literature. IC50 and Ki values are indicative of potency, with lower values representing higher potency. The experimental conditions under which these values were determined can be found in the cited literature.

Experimental Protocols: Methodologies for Kinase Inhibition Assays

The determination of kinase inhibitory activity is crucial for the characterization of compounds like this compound and its counterparts. Below are detailed methodologies for key kinase assays cited in this guide.

General In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for measuring the inhibitory effect of a compound on a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, radioactive [γ-³²P]ATP)

    • Microplate (e.g., 96-well or 384-well)

    • Plate reader or scintillation counter

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, add the kinase, the kinase-specific substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction using a suitable method (e.g., adding EDTA or a specific stop solution).

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9][10][11]

Specific Kinase Assay Protocols
  • Diacylglycerol Kinase (DGK) Assay: The activity of DGK is determined by measuring the conversion of diacylglycerol to phosphatidic acid. This can be achieved using radioactive ATP, where the phosphorylated product is separated by thin-layer chromatography and quantified. For this compound, the assay revealed competitive inhibition with respect to ATP.[1]

  • Protein Kinase C (PKC) Assay: PKC activity is often measured using a peptide substrate and [γ-³²P]ATP. The phosphorylated peptide is then captured on a phosphocellulose membrane, and the radioactivity is measured using a scintillation counter.[12]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Assay: The assay for EGFR, a receptor tyrosine kinase, typically involves a synthetic peptide substrate and measures the incorporation of phosphate from ATP. Non-radioactive methods, such as those employing fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), are commonly used for high-throughput screening.[10][11]

  • Phosphoinositide 3-kinase (PI3K) Assay: PI3K activity is assessed by measuring the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 generated can be quantified using various methods, including ELISA-based assays or luminescence-based assays that measure the depletion of ATP.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each natural product inhibitor.

This compound: Targeting the Diacylglycerol Kinase (DGK) Pathway

This compound specifically inhibits Diacylglycerol Kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, which in turn enhances the activation of Protein Kinase C (PKC).[1] This targeted action makes this compound a valuable tool for studying the specific roles of DGK in cellular signaling.

Cochlioquinone_A_Pathway PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DGK DGK DAG->DGK PKC PKC DAG->PKC Activates PA PA DGK->PA CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits Downstream Downstream Signaling PKC->Downstream

Caption: this compound inhibits DGK, leading to DAG accumulation and subsequent PKC activation.

Staurosporine: A Potent Inducer of Apoptosis

Staurosporine is a potent, non-selective kinase inhibitor that induces apoptosis (programmed cell death) in a wide variety of cell lines. Its broad-spectrum activity affects numerous signaling pathways, ultimately converging on the activation of caspases, the key executioners of apoptosis.

Staurosporine_Pathway Staurosporine Staurosporine Kinases Multiple Kinases (PKC, PKA, etc.) Staurosporine->Kinases Inhibits Bcl2_family Bcl-2 family (Bax, Bak) Kinases->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Quercetin_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Quercetin Quercetin Quercetin->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Genistein_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Genistein Genistein Genistein->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

References

Comparative Genomics of Cochlioquinone A-Producing Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the genomics of fungal species known to produce Cochlioquinone A (CQA), a meroterpenoid with diverse biological activities. This resource is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of CQA and the genomic evolution of its producing organisms. The primary producers of CQA belong to the genera Cochliobolus, Bipolaris, and Alternaria, which are notable plant pathogens. Understanding their genomic landscapes is crucial for harnessing their biosynthetic potential and developing novel therapeutic agents.

Data Presentation: Genomic Features of CQA-Producing Fungi

The following table summarizes key genomic statistics for representative species from the genera Cochliobolus, Bipolaris, and Alternaria. These fungi, while taxonomically related, exhibit variations in their genome size and gene content, which may influence their metabolic capabilities, including the production of CQA and other secondary metabolites.

GenusSpeciesStrainGenome Size (Mb)Predicted GenesReference
CochliobolusC. heterostrophusC5~36~12,000[1]
C. sativus-32-3811,700-13,200[2]
C. carbonum-32-3811,700-13,200[2]
C. victoriae-32-3811,700-13,200[2]
C. miyabeanus-32-3811,700-13,200[2]
BipolarisB. sorokinianaD239.32Not Specified[3]
B. sorokinianaSI32.76Not Specified[3]
B. sorokinianaBS5235.19Not Specified[3]
B. sorokinianaND90Pr34.4212,250[3][4]
B. sorokinianaND93-135.711,564[5]
B. sorokinianaGN134.3311,196[6][7]
AlternariaA. alternataZ734.2812,067
A. alternataY784-BC0333.8711,954

Experimental Protocols

The comparative genomic analysis of CQA-producing fungi involves a series of integrated experimental and computational procedures. The following protocols provide a generalized overview of the key methodologies employed.

Fungal Isolation and Cultivation
  • Isolation: Fungal strains are isolated from infected plant tissues or environmental samples using standard microbiological techniques.

  • Cultivation: Pure cultures are grown on appropriate media, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial mass for DNA extraction.

Genomic DNA Extraction and Sequencing
  • DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using commercially available kits or established protocols (e.g., CTAB method).

  • Library Preparation and Sequencing: The extracted DNA is used to prepare sequencing libraries compatible with next-generation sequencing (NGS) platforms such as Illumina or long-read sequencing platforms like PacBio or Oxford Nanopore.

Genome Assembly and Annotation
  • De Novo Assembly: Sequencing reads are assembled into a draft genome using assemblers like SPAdes, Velvet, or Canu.

  • Gene Prediction: Protein-coding genes are predicted from the assembled genome using software such as AUGUSTUS, GeneMark, or FGENESH, often incorporating RNA-seq data for improved accuracy.

  • Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases like NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG.

Identification of Secondary Metabolite Biosynthetic Gene Clusters (BGCs)
  • BGC Prediction: The assembled and annotated genome is scanned for potential secondary metabolite BGCs using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder).

  • CQA Cluster Identification: The predicted BGCs are manually inspected for the presence of key enzymes known to be involved in CQA biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and terpene cyclases.[8]

Comparative Genomic Analysis
  • Orthologous Gene Identification: Orthologous gene families across different fungal genomes are identified using tools like OrthoMCL or BLASTMatrix to understand the core and accessory genomes.

  • Synteny Analysis: The conservation of gene order (synteny) between the genomes of different species is analyzed to infer evolutionary relationships and identify genomic rearrangements.

  • Phylogenomic Analysis: Phylogenetic trees are constructed based on the alignment of conserved single-copy orthologous genes to elucidate the evolutionary history of the CQA-producing fungi.

Mandatory Visualization

Diagram 1: Experimental Workflow for Comparative Genomics

experimental_workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics_analysis Bioinformatics Analysis cluster_outcomes Outcomes fungal_isolation Fungal Isolation & Cultivation dna_extraction Genomic DNA Extraction fungal_isolation->dna_extraction genome_sequencing Genome Sequencing (NGS) dna_extraction->genome_sequencing genome_assembly Genome Assembly genome_sequencing->genome_assembly gene_prediction Gene Prediction & Annotation genome_assembly->gene_prediction bgc_identification BGC Identification (antiSMASH) gene_prediction->bgc_identification comparative_analysis Comparative Genomics bgc_identification->comparative_analysis biosynthetic_potential Biosynthetic Potential Assessment bgc_identification->biosynthetic_potential phylogenomic_relationships Phylogenomic Relationships comparative_analysis->phylogenomic_relationships genomic_evolution Genomic Evolution Insights comparative_analysis->genomic_evolution

Caption: A generalized workflow for the comparative genomics of CQA-producing fungi.

Diagram 2: Organization of a this compound Biosynthetic Gene Cluster

cqa_bgc pks PKS (Polyketide Synthase) nrps NRPS (Non-Ribosomal Peptide Synthetase) prenyltransferase Prenyltransferase cyclase Terpene Cyclase tailoring_enzymes Tailoring Enzymes (e.g., P450s, Oxidoreductases) transporter Transporter (MFS) regulator Regulatory Protein (e.g., TF)

Caption: A schematic representation of a typical this compound (CQA) biosynthetic gene cluster.

References

Cochlioquinone A: A Comparative Analysis of its Cross-Reactivity with Key Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition profile of Cochlioquinone A, a bioactive fungal metabolite. The following sections detail its inhibitory activity against various enzymes, present the quantitative data in a structured format, and provide comprehensive experimental methodologies for the key assays cited.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activity of this compound and its analogs has been evaluated against several key enzymes involved in lipid signaling and metabolism. The following table summarizes the available quantitative data.

CompoundTarget EnzymeInhibition ValueNotes
This compoundDiacylglycerol Kinase (DGK)Kᵢ = 3.1 µM[1][2]Competitive inhibitor with respect to ATP, non-competitive with diacylglycerol.[1][2]
This compoundDiacylglycerol O-Acyltransferase (DGAT)IC₅₀ = 6.3 µg/mL[3]
Cochlioquinone A1Diacylglycerol O-Acyltransferase (DGAT)IC₅₀ = 5.6 µg/mL[3]
epi-Cochlioquinone AAcyl-CoA:cholesterol acyltransferase (ACAT)IC₅₀ = 1.7 µM[4]Stereoisomer of this compound.
epi-Cochlioquinone ALecithin-cholesterol acyltransferase (LCAT)~10-fold less potent than against ACAT
This compoundProtein Kinase C (PKC)No inhibition observed[1][2]
This compoundEpidermal growth factor receptor-associated protein tyrosine kinaseNo inhibition observed[1][2]
This compoundPhospholipase CNo inhibition observed[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

DGK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis PA Phosphatidic Acid (PA) DAG->PA phosphorylation PKC Protein Kinase C (PKC) DAG->PKC activation RasGRP RasGRP DAG->RasGRP activation DGK Diacylglycerol Kinase (DGK) Cochlioquinone_A_inhibits This compound Cochlioquinone_A_inhibits->DGK Downstream_Signaling Downstream Signaling (e.g., NF-κB inhibition, Apoptosis promotion) PKC->Downstream_Signaling RasGRP->Downstream_Signaling

Figure 1: Signaling pathway affected by this compound's inhibition of Diacylglycerol Kinase (DGK).

DGAT_Inhibition_Pathway cluster_er Endoplasmic Reticulum cluster_cellular_response Cellular Response DAG_pool Diacylglycerol (DAG) TAG Triacylglycerol (TAG) DAG_pool->TAG acylation Acyl_CoA Acyl-CoA Acyl_CoA->TAG DGAT Diacylglycerol O-Acyltransferase (DGAT) Cochlioquinone_A_inhibits_DGAT This compound Cochlioquinone_A_inhibits_DGAT->DGAT Fatty_Acid_Metabolism Fatty Acid Metabolism Cochlioquinone_A_inhibits_DGAT->Fatty_Acid_Metabolism influences Lipid_Droplets Lipid Droplet Formation TAG->Lipid_Droplets AMPK_Pathway AMPK Signaling (potential) Fatty_Acid_Metabolism->AMPK_Pathway

Figure 2: Signaling pathway affected by this compound's inhibition of Diacylglycerol O-Acyltransferase (DGAT).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Source 1. Prepare Enzyme Source (e.g., cell lysate, purified enzyme) Reaction_Mixture 4. Prepare Reaction Mixture (enzyme, buffer, cofactors) Enzyme_Source->Reaction_Mixture Substrates 2. Prepare Substrates (e.g., DAG, ATP, Acyl-CoA) Incubation 5. Add Substrates and Inhibitor Substrates->Incubation Inhibitor 3. Prepare this compound (serial dilutions) Inhibitor->Incubation Reaction_Mixture->Incubation Incubate 6. Incubate at Optimal Temperature Incubation->Incubate Stop_Reaction 7. Stop the Reaction Incubate->Stop_Reaction Product_Detection 8. Detect Product Formation (e.g., radioactive, fluorescent, colorimetric) Stop_Reaction->Product_Detection Data_Analysis 9. Analyze Data (calculate % inhibition, IC₅₀/Kᵢ) Product_Detection->Data_Analysis

Figure 3: General experimental workflow for determining enzyme inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol is based on the method described in the study by Ogawara et al. (1995).[1][2]

1. Materials:

  • Enzyme Source: Partially purified DGK from a suitable source (e.g., rat brain cytosol).

  • Substrate: 1,2-dioleoyl-sn-glycerol (DAG).

  • Co-substrate: [γ-³²P]ATP.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, DTT, and a detergent (e.g., octyl-β-glucoside) to solubilize DAG.

  • Reaction Stop Solution: Chloroform/methanol/HCl mixture.

  • Scintillation Cocktail.

2. Procedure:

  • Prepare the reaction mixture containing the assay buffer, partially purified DGK, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the substrates: a mixture of DAG and [γ-³²P]ATP.

  • Incubate the reaction for a defined period, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the chloroform/methanol/HCl solution.

  • Extract the lipids by vortexing and centrifugation to separate the phases. The phosphorylated product, [³²P]phosphatidic acid, will be in the organic phase.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the amount of [³²P]phosphatidic acid formed using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the Kᵢ value using appropriate kinetic models (e.g., Dixon plots).

Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay

This protocol is a generalized method based on common DGAT assay procedures.

1. Materials:

  • Enzyme Source: Microsomes prepared from a cell line or tissue expressing DGAT (e.g., Sf9 cells overexpressing DGAT1, or rat liver microsomes).

  • Substrate: 1,2-dioleoyl-sn-glycerol (DAG).

  • Co-substrate: [¹⁴C]oleoyl-CoA or another radiolabeled fatty acyl-CoA.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, BSA (fatty acid-free), and DTT.

  • Reaction Stop Solution: Isopropanol/heptane/water mixture.

  • Silica Gel Thin-Layer Chromatography (TLC) plates.

  • TLC Mobile Phase: A non-polar solvent system (e.g., hexane/diethyl ether/acetic acid).

  • Phosphorimager or Scintillation Counter.

2. Procedure:

  • Prepare the reaction mixture containing the assay buffer, microsomal enzyme preparation, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture for a specified time at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates: a mixture of DAG and [¹⁴C]oleoyl-CoA.

  • Incubate the reaction for a defined period within the linear range of the assay.

  • Stop the reaction by adding the isopropanol/heptane/water solution.

  • Extract the lipids by vortexing and allowing the phases to separate. The product, [¹⁴C]triacylglycerol, will be in the upper organic phase.

  • Spot an aliquot of the organic phase onto a silica gel TLC plate.

  • Develop the TLC plate using the appropriate mobile phase to separate the triacylglycerol from the unreacted substrates.

  • Visualize and quantify the radiolabeled triacylglycerol spot using a phosphorimager or by scraping the corresponding silica gel area and performing scintillation counting.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

A Comparative Analysis of Cochlioquinone A and Synthetic Insecticides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless search for novel and effective insect control agents has led researchers to explore both naturally derived compounds and synthetically engineered molecules. This guide provides a detailed comparison of the efficacy and mechanisms of action of Cochlioquinone A, a naturally occurring quinone, and a range of commonly used synthetic insecticides. While quantitative data on the insecticidal potency of this compound is still emerging, this document compiles the available information and presents a framework for its evaluation against established synthetic alternatives.

Executive Summary

This compound, a meroterpenoid produced by certain fungi, has demonstrated biological activity that suggests its potential as a bio-insecticide. Its proposed mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, offers a promising avenue for selective pest control. In contrast, synthetic insecticides encompass a wide array of chemical classes with diverse modes of action, many of which target the insect nervous system. While these synthetic agents have well-documented and potent efficacy, concerns regarding resistance development and off-target effects persist. This guide presents a comparative overview to aid researchers in the evaluation and potential development of new insecticidal compounds.

Mechanism of Action: A Tale of Two Targets

This compound: Targeting Invertebrate-Specific Ion Channels

This compound is a competitive inhibitor of ivermectin binding, indicating that it likely interacts with glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels are crucial for inhibitory neurotransmission in insects and are not present in vertebrates, making them an attractive target for selective insecticides. By binding to these channels, this compound is thought to disrupt the normal flow of chloride ions, leading to paralysis and death of the insect.

CochlioquinoneA_Pathway CochlioquinoneA This compound GluCl GluCl CochlioquinoneA->GluCl Binds to & blocks Glutamate Glutamate Glutamate->GluCl Binds to & opens Cl_ion Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Synthetic Insecticides: A Multi-pronged Assault on the Nervous System

Synthetic insecticides can be broadly categorized by their mode of action, with many targeting the insect's nervous system at different points. The table below summarizes the mechanisms of several common classes of synthetic insecticides.

Insecticide ClassMechanism of ActionTarget Site
Organophosphates & Carbamates Inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and continuous nerve stimulation.Synapses of the nervous system
Pyrethroids Keep sodium channels in an open state, causing prolonged nerve impulses and hyperexcitation of the nervous system.Voltage-gated sodium channels in nerve cells
Neonicotinoids Bind to nicotinic acetylcholine receptors (nAChRs), causing overstimulation of the nervous system.Postsynaptic nicotinic acetylcholine receptors
Diamides Activate ryanodine receptors, leading to uncontrolled release of calcium and muscle dysfunction.Ryanodine receptors in muscle cells
Avermectins (e.g., Emamectin Benzoate) Act as positive allosteric modulators of glutamate-gated and GABA-gated chloride channels, increasing chloride ion flow and causing hyperpolarization.Glutamate-gated and GABA-gated chloride channels

Efficacy Comparison: Quantitative Insights and Qualitative Observations

A direct quantitative comparison of the insecticidal efficacy of this compound with synthetic insecticides is challenging due to the limited availability of public data on this compound's lethal concentrations (LC50) against specific insect pests. However, studies on a related compound, Cochlioquinone-9, have shown its ability to enhance plant resistance against the white-backed planthopper (Sogatella furcifera), suggesting a negative impact on insect growth and development.[1][3][4][5]

In contrast, the efficacy of numerous synthetic insecticides has been extensively documented. The following table presents a summary of reported LC50 values for several synthetic insecticides against a globally significant agricultural pest, the fall armyworm (Spodoptera frugiperda).

Table 1: Efficacy of Selected Synthetic Insecticides against Spodoptera frugiperda

InsecticideClassLC50 (ppm or mg/L)Target Pest StageExposure TimeReference
Emamectin BenzoateAvermectin0.99 - 1.023rd Instar Larvae72 hours
ChlorantraniliproleDiamide1.5 - 2.143rd Instar Larvae72 hours
SpinetoramSpinosyn1.14 - 1.213rd Instar Larvae72 hours
Lambda-cyhalothrinPyrethroid31.5 - 35.623rd Instar Larvae72 hours
ThiodicarbCarbamate427.36 - 557.373rd Instar Larvae72 hours

Note: LC50 values can vary depending on the specific population of the pest, experimental conditions, and formulation of the insecticide.

Experimental Protocols for Efficacy Testing

To ensure accurate and reproducible results in the evaluation of insecticidal compounds, standardized bioassay protocols are essential. The following outlines a general methodology for determining the lethal concentration (LC50) of a test compound against a target insect pest, such as Spodoptera frugiperda.

1. Rearing of Test Insects:

  • A healthy and homogenous population of the target insect is maintained in a controlled laboratory environment (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).

  • Larvae are reared on a standardized artificial diet until they reach the desired developmental stage for testing (e.g., 3rd instar).

2. Preparation of Test Solutions:

  • The test compound (e.g., this compound or a synthetic insecticide) is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution.

  • A series of dilutions are prepared from the stock solution to create a range of concentrations for testing. A control solution containing only the solvent is also prepared.

3. Bioassay Method (Leaf-Dip Bioassay):

  • Fresh, untreated host plant leaves (e.g., maize) are cut into uniform discs.

  • Each leaf disc is dipped into a specific concentration of the test solution or the control solution for a set period (e.g., 10-20 seconds).

  • The treated leaf discs are allowed to air dry.

  • Each dried leaf disc is placed in a separate petri dish or well of a multi-well plate.

  • A single larva of the target insect is introduced into each container.

  • The containers are maintained under the same controlled environmental conditions as the insect rearing.

4. Data Collection and Analysis:

  • Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure. A larva is considered dead if it does not move when prodded with a fine brush.

  • The mortality data for each concentration is recorded.

  • Probit analysis or a similar statistical method is used to calculate the LC50 value, which is the concentration of the test compound that causes 50% mortality in the test population.

Experimental_Workflow Insect_Rearing Insect_Rearing Solution_Prep Solution_Prep Leaf_Dip Leaf_Dip Larval_Exposure Larval_Exposure Leaf_Dip->Larval_Exposure Mortality_Assessment Mortality_Assessment Larval_Exposure->Mortality_Assessment LC50_Calculation LC50_Calculation Mortality_Assessment->LC50_Calculation

Conclusion and Future Directions

This compound represents a promising natural compound with a potentially selective mode of action against insect pests. Its activity as a competitive inhibitor of ivermectin binding suggests a target site (GluCls) that is absent in vertebrates, a highly desirable characteristic for insecticide development. However, a significant gap in the current knowledge is the lack of quantitative efficacy data, such as LC50 values, against key insect pests.

Synthetic insecticides, while highly effective, continue to face challenges related to insect resistance and environmental impact. The data presented for synthetic insecticides against Spodoptera frugiperda highlight their potent activity but also underscore the need for responsible use and the development of alternative control strategies.

Future research should prioritize the following:

  • Quantitative Efficacy Testing of this compound: Determining the LC50 and EC50 values of this compound against a range of economically important insect pests is crucial for a comprehensive evaluation of its potential.

  • Direct Comparative Studies: Conducting studies that directly compare the efficacy of this compound with leading synthetic insecticides under identical experimental conditions will provide invaluable data for assessing its relative performance.

  • Elucidation of Off-Target Effects: While the proposed mechanism of action suggests selectivity, thorough investigation into the potential off-target effects of this compound on beneficial insects and other non-target organisms is necessary.

By addressing these research needs, the scientific community can better ascertain the viability of this compound and other natural products as components of integrated pest management programs, contributing to more sustainable and environmentally conscious insect control solutions.

References

Comparative Analysis of Cochlioquinone A's Antifungal Potential Against Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antifungal activity of Cochlioquinone A against Fusarium species, a genus of fungi responsible for a wide range of plant diseases and opportunistic infections in humans. While research into the specific antifungal properties of this compound against Fusarium is still emerging, this document synthesizes the available data and contrasts it with the established efficacy of standard antifungal agents. The information presented aims to support further research and development in the field of novel antifungal therapies.

Executive Summary

Fusarium species pose a significant threat to agriculture and human health, often exhibiting resistance to conventional antifungal drugs. Natural products represent a promising avenue for the discovery of new antifungal agents. Cochlioquinones, a class of fungal metabolites, have demonstrated a range of biological activities. This guide focuses on this compound as a potential anti-Fusarium compound.

Currently, there is a notable lack of extensive, publicly available data quantifying the direct antifungal activity of this compound against a broad range of Fusarium species in terms of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). However, preliminary studies on related compounds, such as Cochlioquinone 9, indicate a potential for this class of molecules to inhibit Fusarium growth.[1]

This guide will:

  • Present the limited available data on the anti-Fusarium activity of Cochlioquinones.

  • Provide a comprehensive comparison with standard-of-care antifungal drugs, including their known MIC ranges against clinically relevant Fusarium species.

  • Detail standardized experimental protocols for evaluating the antifungal activity of novel compounds like this compound.

  • Illustrate key experimental workflows and the known signaling pathways of comparator antifungal drugs using diagrams.

This compound: Profile and Available Antifungal Data

Cochlioquinones are a group of meroterpenoids produced by various fungi and are known for their diverse biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[2] this compound, specifically, has been the subject of interest for its potential pharmacological applications.

Antifungal Activity Against Fusarium

Direct and detailed quantitative data (MIC/MFC values) for this compound against a variety of Fusarium species remains scarce in peer-reviewed literature. However, a study on the closely related compound, Cochlioquinone 9 , demonstrated inhibitory activity against Fusarium graminearum.

Table 1: Antifungal Activity of Cochlioquinone 9 against Fusarium graminearum [1]

Concentration (ppm)Inhibition Rate (%) at 1 Week
1009.7
50011.3
100020.7

These findings suggest that cochlioquinones as a chemical class have the potential to disrupt the growth of Fusarium species. Further rigorous testing is required to establish the specific efficacy of this compound.

Comparison with Standard Antifungal Agents

In contrast to the limited data for this compound, the antifungal activity of several drugs against Fusarium species is well-documented. Fusarium species are known to be intrinsically resistant to many antifungal agents, making treatment challenging.[3] The most commonly used and studied drugs include polyenes (Amphotericin B) and triazoles (Voriconazole, Posaconazole).

Table 2: In Vitro Susceptibility of Fusarium Species to Standard Antifungal Agents

Antifungal AgentFusarium solani Species Complex (MIC Range in µg/mL)Fusarium oxysporum Species Complex (MIC Range in µg/mL)Fusarium verticillioides (MIC Range in µg/mL)Mechanism of Action
Amphotericin B 0.25 - >16[3][4]0.5 - 16[3][4]0.5 - 8[3]Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.
Voriconazole 2 - >64[3][4]2 - 32[3][4]1 - 16[3]Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.
Posaconazole 4 - >64[3][4]2 - 32[3][4]0.25 - 8[3]Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.

Note: MIC ranges can vary significantly between studies and specific isolates.

Experimental Protocols for Antifungal Susceptibility Testing

To validate the antifungal activity of this compound against Fusarium, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) M38 document provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

Broth Microdilution Assay (CLSI M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fusarium isolates (e.g., F. solani, F. oxysporum, F. graminearum)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antifungal agents (for comparison)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the Fusarium isolate on potato dextrose agar (PDA) at 28-35°C for 7 days to induce sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Perform serial twofold dilutions of this compound and standard antifungal agents in RPMI-1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto PDA plates.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Visualizing Experimental and Biological Pathways

Diagrams are essential for representing complex workflows and biological processes.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis fusarium_culture Fusarium Culture (PDA, 7 days) spore_harvest Harvest Conidia fusarium_culture->spore_harvest inoculum_prep Prepare Inoculum (0.4-5 x 10^4 CFU/mL) spore_harvest->inoculum_prep microdilution Broth Microdilution in 96-well plate inoculum_prep->microdilution drug_prep Prepare this compound & Comparator Dilutions drug_prep->microdilution incubation Incubate (35°C, 48-72h) microdilution->incubation mic_determination Determine MIC (Visual/Spectrophotometric) incubation->mic_determination mfc_plating Subculture for MFC mic_determination->mfc_plating mfc_determination Determine MFC mfc_plating->mfc_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Azole_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol (Maintains membrane integrity) disruption Membrane Disruption & Fungal Cell Death squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (CYP51) lanosterol->enzyme ergosterol_precursors Ergosterol Precursors enzyme->ergosterol_precursors ergosterol_precursors->ergosterol voriconazole Voriconazole / Posaconazole voriconazole->enzyme Inhibits

Caption: Mechanism of Action for Azole Antifungals.

Conclusion and Future Directions

The exploration of natural products for novel antifungal agents is a critical area of research. While this compound belongs to a class of compounds with demonstrated antimicrobial properties, its specific activity against Fusarium species is an area ripe for investigation. The limited data on the related Cochlioquinone 9 suggests potential, but comprehensive studies are necessary to determine its MIC and MFC values against a panel of clinically and agriculturally relevant Fusarium isolates.

Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data on the anti-Fusarium activity of this compound. Such studies will be instrumental in validating its potential as a lead compound for the development of new antifungal therapies. Furthermore, elucidating its mechanism of action will be crucial for understanding its potential advantages over existing treatments and for guiding future drug development efforts.

References

A Comparative Analysis of the Bioactivities of Cochlioquinone A and Cochlioquinone-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive properties of two related meroterpenoid compounds, Cochlioquinone A and Cochlioquinone-9. The information presented herein is intended to assist researchers in evaluating their potential applications in pharmacology and agriculture.

At a Glance: Bioactivity Comparison

The following table summarizes the known biological activities of this compound and Cochlioquinone-9, presenting available quantitative data to facilitate a direct comparison.

BioactivityThis compoundCochlioquinone-9
Primary Target Diacylglycerol Kinase (DGK)Fungal pathogens; insect pests (White-Backed Planthopper)
Mechanism of Action Inhibition of DGK, leading to increased diacylglycerol (DAG) levels and subsequent activation of Protein Kinase C (PKC).Antifungal activity; induction of plant defense mechanisms.
Quantitative Data - DGK Inhibition (Ki): 3.1 µM[1] - Reduction of Phosphatidic Acid (IC50): 3 µM[1] - Diacylglycerol Acyltransferase (DGAT) Inhibition (IC50): 5.6 µM - CCR5 Antagonism (IC50): 11 µM- Antifungal Activity:     - P. graminicola: 36.2% inhibition at 1000 ppm[2][3]     - G. zeae: 24.6% inhibition at 1000 ppm[2]     - C. cladosporioides: 15.5% inhibition at 1000 ppm[2]     - C. herbarum: 10.1% inhibition at 1000 ppm[2]
Therapeutic/Protective Potential Potential role in cancer therapy and immunology by modulating PKC signaling.Biopesticide for controlling rice pathogens and insect pests.[4]

In-Depth Analysis of Bioactivities and Experimental Protocols

This compound: A Potent Inhibitor of Diacylglycerol Kinase

This compound has been identified as a specific inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to form phosphatidic acid (PA).[1] By inhibiting DGK, this compound effectively increases the intracellular concentration of DAG, a critical second messenger that activates protein kinase C (PKC).[1] This modulation of the PKC signaling pathway gives this compound potential applications in research areas where this pathway is a key regulator, such as cell proliferation, differentiation, and apoptosis.

This protocol outlines a method to determine the inhibitory effect of this compound on DGK activity.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare a substrate solution containing DAG and phosphatidylserine vesicles.

    • Prepare an ATP solution containing [γ-32P]ATP.

    • Prepare a termination solution of chloroform/methanol/HCl.

    • Prepare a scintillation cocktail.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, DGK enzyme, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the DAG/phosphatidylserine substrate solution and the [γ-32P]ATP solution.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Terminate the reaction by adding the chloroform/methanol/HCl solution.

    • Vortex the tubes and centrifuge to separate the phases.

    • Transfer an aliquot of the lower organic phase (containing the 32P-labeled phosphatidic acid) to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DGK inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cochlioquinone-9: A Promising Biocontrol Agent

Cochlioquinone-9, a structural analog of this compound, has demonstrated significant bioactivity in the context of plant protection.[4] It exhibits antifungal properties against a range of pathogenic fungi that affect rice crops.[2][3] Furthermore, Cochlioquinone-9 plays a role in enhancing the resistance of rice plants to the white-backed planthopper (WBPH), a major insect pest.[4] Its mechanism of action in plants is believed to involve the upregulation of defense-related genes.

This protocol describes a method to assess the antifungal activity of Cochlioquinone-9.

  • Preparation of Materials:

    • Prepare a stock solution of Cochlioquinone-9 in a suitable solvent (e.g., DMSO).

    • Prepare potato dextrose agar (PDA) or potato dextrose broth (PDB) as the fungal growth medium.

    • Culture the desired fungal species on PDA plates to obtain fresh mycelia or spores.

  • Assay Procedure (Agar Dilution Method):

    • Incorporate various concentrations of Cochlioquinone-9 into molten PDA.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

    • Incubate the plates at an appropriate temperature for the specific fungus.

    • Measure the diameter of the fungal colony at regular intervals.

  • Assay Procedure (Broth Microdilution Method):

    • Prepare a spore suspension or a mycelial homogenate of the test fungus in PDB.

    • In a 96-well microtiter plate, add PDB containing serial dilutions of Cochlioquinone-9.

    • Inoculate each well with the fungal suspension.

    • Incubate the plate at a suitable temperature.

    • Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.

  • Data Analysis:

    • Calculate the percentage of fungal growth inhibition for each concentration of Cochlioquinone-9 compared to the control.

    • If sufficient data points are available, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and Cochlioquinone-9 stem from their interactions with different cellular signaling pathways.

This compound: Modulation of the PKC Signaling Pathway

This compound's primary mechanism of action involves the direct inhibition of diacylglycerol kinase (DGK). This leads to an accumulation of diacylglycerol (DAG) at the cell membrane, which in turn acts as a crucial activator for Protein Kinase C (PKC). The subsequent activation of PKC can trigger a cascade of downstream signaling events that influence various cellular processes.

Cochlioquinone_A_Pathway Cochlioquinone_A This compound DGK Diacylglycerol Kinase (DGK) Cochlioquinone_A->DGK Inhibits DAG Diacylglycerol (DAG) DGK->DAG Phosphorylates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Apoptosis) PKC->Downstream Phosphorylates substrates

This compound inhibits DGK, increasing DAG and activating PKC.
Cochlioquinone-9: Induction of Plant Defense Mechanisms

Cochlioquinone-9 enhances plant resilience by activating defense-related genes. While the precise upstream signaling cascade initiated by Cochlioquinone-9 is still under investigation, its application leads to the increased expression of key genes involved in plant defense, such as OsF3H1, OsCM, OsWRKY45, and OsNPR1. This genetic activation contributes to the plant's heightened resistance to both fungal pathogens and insect pests.

Cochlioquinone_9_Pathway cluster_plant Plant Response Cochlioquinone_9 Cochlioquinone-9 Application Plant_Cell Plant Cell Cochlioquinone_9->Plant_Cell Signal_Transduction Signal Transduction Cascade (Upstream events) Plant_Cell->Signal_Transduction Gene_Activation Activation of Defense-Related Genes Signal_Transduction->Gene_Activation Defense_Genes OsF3H1, OsCM, OsWRKY45, OsNPR1 Gene_Activation->Defense_Genes Plant_Resistance Enhanced Plant Resistance (Antifungal & Insecticidal) Gene_Activation->Plant_Resistance

Cochlioquinone-9 induces plant defense gene expression.

Conclusion

This compound and Cochlioquinone-9, while structurally similar, exhibit distinct and compelling bioactivities. This compound's targeted inhibition of DGK positions it as a valuable tool for studying PKC-mediated signaling pathways, with potential therapeutic implications. In contrast, Cochlioquinone-9's ability to bolster plant defenses against fungal and insect threats highlights its promise as a novel biopesticide. Further research, particularly to elucidate the precise molecular targets of Cochlioquinone-9 in plants and to obtain more extensive quantitative data on its antifungal efficacy, will be crucial in fully realizing the potential of these natural compounds.

References

A Comparative Guide to Phenolic Compounds in Medicinal Plants: Extraction, Quantification, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phenolic compounds from various medicinal plants. It details common experimental protocols and presents quantitative data on phenolic content and antioxidant activity, offering a valuable resource for natural product research and development.

Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This has led to growing interest in their potential application in the pharmaceutical, nutraceutical, and cosmetic industries.[2] This guide offers a comparative overview of phenolic content in different medicinal plants, outlines the methodologies used for their extraction and analysis, and visualizes key experimental and biological pathways.

Comparative Analysis of Phenolic Content and Antioxidant Activity

The concentration of phenolic compounds and their resultant antioxidant activity can vary significantly between different plant species and even different parts of the same plant.[5] Solvent choice and extraction method also play a crucial role in the yield of these bioactive compounds.[6] Below are tables summarizing data from recent comparative studies.

Plant Species FamilyPlant SpeciesTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Antioxidant Activity (% Inhibition or IC50)
Lamiaceae Stachys byzantinaHighHighHigh
Mentha suaveolensLowLowModerate (75.12% - 78.95%)
Lavandula officinalisLowLowModerate (75.12% - 78.95%)
Asteraceae Calendula officinalisHighHighHigh
Rudbeckia fulgidaModerateModerateModerate
Rosaceae Potentilla rectaHighHighHigh

Table 1: Comparative Analysis of Phenolic Compounds in Selected Medicinal Plants. Data synthesized from a study comparing 26 medicinal plants.[7][8] "High", "Moderate", and "Low" are relative comparisons within this specific study.

Plant SpeciesTotal Phenolic Content (mg/g)Total Flavonoid Content (mg/g)Total Flavonol Content (mg/g)Antioxidant Activity (%)
Punica granatum (flower)480.67 ± 14.8--73 ± 4.58
Zataria multiflora283.43 ± 11.06---
Tripleurospermum disciforme-210.67 ± 21237.33 ± 4.72-
Stachys lavandulifolia44.53 ± 8.14---
Nigella sativa-36.56 ± 3.5127.66 ± 4.5044.66 ± 5.50

Table 2: Phenolic Content and Antioxidant Activity of Eight Medicinal Plants. Data extracted from a comparative study.[9] Note that not all parameters were measured for all plants in the source study.

Experimental Protocols

A standardized workflow is essential for the reliable comparison of phenolic compounds from different plant sources. This typically involves extraction, quantification of total phenolic and flavonoid content, and assessment of biological activity.

Extraction of Phenolic Compounds

The choice of extraction method and solvent significantly impacts the yield and profile of extracted phenolic compounds.[1][10]

  • Solid-Liquid Extraction (SLE): This conventional method involves the use of solvents like methanol, ethanol, acetone, or water, often with shaking or maceration.[1][11] For instance, a 50% methanol solution acidified with 1.2 M HCl can be used for flavonoid extraction, with ascorbic acid added to prevent oxidation.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[3][11] It is often faster and can result in less degradation of phenolic compounds compared to other methods.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[3][10] Solvents with high dielectric constants, such as methanol, ethanol, and water, are effective for MAE.[2]

Quantification of Phenolic Compounds
  • Total Phenolic Content (TPC): The Folin-Ciocalteu method is a widely used spectrophotometric assay for determining TPC.[2][12][6] The results are typically expressed as gallic acid equivalents (mg GAE/g of dry weight).

  • Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly employed to quantify flavonoids.[9] Quercetin is often used as a standard, and results are expressed as quercetin equivalents (mg QE/g of dry weight).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual phenolic compounds.[1][3]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging capacity of plant extracts.[12][6] The discoloration of the DPPH solution is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the ABTS radical cation.[13]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis of phenolic compounds and their biological effects, the following diagrams are provided.

Experimental_Workflow cluster_extraction 1. Extraction cluster_analysis 2. Phytochemical Analysis cluster_bioactivity 3. Biological Activity Plant_Material Medicinal Plant Material Extraction Solid-Liquid, UAE, or MAE Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Yields TPC Total Phenolic Content (Folin-Ciocalteu) Crude_Extract->TPC TFC Total Flavonoid Content (Aluminum Chloride) Crude_Extract->TFC HPLC HPLC for Individual Compound Quantification Crude_Extract->HPLC Bio_Assays Antioxidant Assays (DPPH, ABTS, FRAP) Crude_Extract->Bio_Assays Anti_Inflammatory Anti-inflammatory Assays Crude_Extract->Anti_Inflammatory Antimicrobial Antimicrobial Assays Crude_Extract->Antimicrobial

Caption: General experimental workflow for comparative analysis.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NF_kB NF-κB Pathway TLR4->NF_kB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NF_kB->Cytokines NLRP3->Cytokines Phenolic_Compounds Phenolic Compounds Phenolic_Compounds->MAPK Inhibit Phenolic_Compounds->NF_kB Inhibit Phenolic_Compounds->NLRP3 Inhibit

Caption: Inhibition of inflammatory pathways by phenolic compounds.[14]

Logical_Relationship Plant_Selection Plant Selection Extraction_Optimization Extraction Optimization Plant_Selection->Extraction_Optimization Chemical_Profiling Chemical Profiling Extraction_Optimization->Chemical_Profiling Bioactivity_Screening Bioactivity Screening Extraction_Optimization->Bioactivity_Screening Data_Analysis Comparative Data Analysis Chemical_Profiling->Data_Analysis Bioactivity_Screening->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: Logical flow of a comparative phytochemical study.

References

Safety Operating Guide

Navigating the Safe Disposal of Cochlioquinone A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines synthesize general best practices for chemical waste disposal and should be followed in conjunction with your institution's specific hazardous waste management policies.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Cochlioquinone A with the appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded.

Disposal of Solid this compound:

  • Waste Classification: Unused or contaminated solid this compound should be treated as chemical waste.

  • Packaging:

    • Place the solid waste in a clearly labeled, leak-proof container with a secure screw-on cap.[1][2]

    • The container must be compatible with the chemical; for a solid, a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[2]

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[1][3]

Disposal of this compound Solutions:

This compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has poor water solubility.[4] This dictates that its solutions should be disposed of as organic solvent waste.

  • Waste Segregation: Do not pour this compound solutions down the drain.[3] This is especially important given its poor water solubility and the potential for environmental harm.

  • Container Selection:

    • Use a designated waste container for organic solvents. These are typically glass or solvent-compatible plastic bottles.[2][5]

    • Never use metal containers for storing solvent waste, as they can corrode.[2][5]

  • Labeling: Clearly label the waste container with the names of all constituent chemicals, including this compound and the solvent(s) used, along with their approximate concentrations or volumes.

  • Filling and Storage:

    • Do not overfill the waste container; a general rule is to fill to no more than 90% capacity.[2]

    • Keep the container tightly sealed when not in use to prevent the evaporation of volatile solvents.[1][3]

    • Store the container in a designated, well-ventilated secondary containment area to catch any potential leaks.[3][5]

  • Disposal: Once the container is full or ready for disposal, arrange for its collection through your institution's hazardous waste management program.

Disposal of Contaminated Labware:

  • Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag.[1] This bag should be sealed and placed in a secondary container for disposal.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]

  • Glassware: Glassware can be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble). The resulting solvent rinse must be collected and disposed of as hazardous chemical waste. After thorough cleaning, the glassware can be reused.

Key Disposal Considerations

Waste Type Container Disposal Method Key Precautions
Solid this compound Labeled, sealed, compatible container (glass or HDPE)Collection by hazardous waste serviceAvoid inhalation of dust.
This compound in Organic Solvents Labeled, sealed, solvent-compatible container (glass or appropriate plastic)Collection as organic solvent wasteDo not mix with aqueous or incompatible waste streams.[5] Keep container closed.
Contaminated Lab Trash (non-sharp) Double-bagged, labeled plastic bagsCollection as solid hazardous wasteEnsure bags are sealed to prevent exposure.[1]
Contaminated Sharps Puncture-resistant sharps containerCollection by hazardous waste serviceDo not overfill the container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CochlioquinoneA_Disposal start Start: This compound Waste waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid solution This compound in Solution waste_type->solution Solution contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated package_solid Package in labeled, sealed container solid->package_solid package_solution Collect in labeled, organic solvent waste container solution->package_solution segregate_materials Segregate materials (sharps vs. non-sharps) contaminated_materials->segregate_materials store Store in designated hazardous waste area package_solid->store package_solution->store sharps_container Place in sharps container segregate_materials->sharps_container Sharps trash_bag Place in labeled hazardous waste bag segregate_materials->trash_bag Non-Sharps sharps_container->store trash_bag->store dispose Arrange for collection by EHS/Hazardous Waste Vendor store->dispose

This compound Disposal Workflow

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal protocols for any additional requirements.

References

Essential Safety and Operational Guidance for Handling Cochlioquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of bioactive compounds like Cochlioquinone A is paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and proper disposal methods.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for proper handling, storage, and experimental planning.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₈[1][2]
Molecular Weight 532.7 g/mol [1][2]
Appearance Yellow lyophilisate[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1][3]
Storage Temperature -20°C[1]

Personal Protective Equipment (PPE) and Handling

When handling any potent, biologically active compound where full toxicological data is unavailable, a conservative approach to personal protection is recommended. The following PPE should be considered mandatory to minimize exposure.[4][5][6]

Primary Engineering Controls:

  • Ventilation: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or fine powders.[7]

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves tested for resistance to chemotherapy drugs (e.g., compliant with ASTM D6978-05) is recommended.[7][8] Gloves should be changed immediately if contaminated.

  • Gowns: A disposable, fluid-resistant gown should be worn to protect clothing and skin.[6][7]

  • Eye Protection: ANSI-rated safety glasses with side shields or a full-face shield should be used to protect against splashes.[4]

  • Respiratory Protection: If there is a risk of generating airborne powder and engineering controls are not available or insufficient, a fit-tested N95 or higher respirator is advised.[4]

Experimental Workflow and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Decontamination & Disposal A Receipt & Logging B Don Full PPE A->B C Work in Fume Hood / BSC B->C D Prepare Solutions C->D E Conduct Experiment D->E F Transport in Sealed Containers E->F G Decontaminate Surfaces F->G H Segregate Waste G->H I Dispose as Cytotoxic Waste H->I J Doff PPE I->J

Standard operational workflow for handling this compound.

Step-by-Step Handling and Disposal Protocol:

  • Preparation:

    • Upon receipt, log the compound into the chemical inventory.

    • Before handling, don the appropriate PPE as outlined above.[4][5][6]

    • Perform all manipulations, including weighing and preparing stock solutions, within a fume hood or biosafety cabinet.[7]

  • Experimentation:

    • When transporting this compound solutions outside of the primary engineering control, use sealed, secondary containers to prevent spills.

  • Decontamination and Disposal:

    • After use, decontaminate all work surfaces with an appropriate cleaning agent.

    • All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be collected in a dedicated, sealed waste bag.[6]

    • This waste should be disposed of according to institutional guidelines for cytotoxic or chemical waste.[5]

    • Remove PPE in the designated area, ensuring no cross-contamination.

In the event of a spill, secure the area to prevent exposure to others.[6] Wearing full PPE, contain the spill with absorbent material from a chemical spill kit.[6] Clean the area with a suitable decontaminating agent and dispose of all cleanup materials as cytotoxic waste.[6] Report the spill to the appropriate safety personnel.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。